molecular formula C₇H₁₀D₆N₂O B1163814 2-Amino-N,N,3-trimethyl-butanamide-d6

2-Amino-N,N,3-trimethyl-butanamide-d6

Cat. No.: B1163814
M. Wt: 150.25
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N,N,3-trimethyl-butanamide-d6 is a useful research compound. Its molecular formula is C₇H₁₀D₆N₂O and its molecular weight is 150.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₇H₁₀D₆N₂O

Molecular Weight

150.25

Origin of Product

United States

Foundational & Exploratory

Valine dimethylamide-d6 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Valine Dimethylamide-d6 , a stable isotope-labeled derivative used primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) and as a specialized reagent in peptide synthesis and chiral separation workflows.

Executive Summary

Valine Dimethylamide-d6 (L-Valine-N,N-dimethylamide-d6) is the deuterated analog of Valine Dimethylamide, where the two methyl groups on the C-terminal amide nitrogen are isotopically labeled (


).[1] Unlike 

-Dimethylvaline (a betaine metabolite), this compound retains a primary amine at the N-terminus and possesses a tertiary amide at the C-terminus.

It serves a critical role in DMPK (Drug Metabolism and Pharmacokinetics) as a surrogate internal standard for quantifying valine derivatives and in proteomics as a reference for C-terminal amidated peptides. Its lipophilic dimethylamide moiety prevents zwitterion formation, significantly enhancing ionization efficiency in positive-mode electrospray ionization (ESI+).

Part 1: Physicochemical Characterization

Nomenclature and Identity
  • IUPAC Name: (2S)-2-amino-N,N-bis(methyl-

    
    )-3-methylbutanamide
    
  • Common Name: L-Valine dimethylamide-d6

  • Chemical Ontology: Amino acid amide derivative; Deuterated isotopologue.

  • CAS Number (Unlabeled Parent): 66687-07-8 (Hydrochloride salt)

  • CAS Number (Labeled): Not widely indexed (Custom synthesis category).

Molecular Formula & Weight

The introduction of six deuterium atoms (


H) on the dimethylamide group shifts the molecular weight by approximately +6 Da compared to the unlabeled standard.
PropertyValueNotes
Molecular Formula

Assumes labeling on amide methyls [

]
Exact Mass (Monoisotopic) 150.1640 Da Calculated using

H=1.00783,

H=2.01410,

C=12.00000,

N=14.00307,

O=15.99491
Average Molecular Weight 150.25 g/mol Useful for gravimetric preparation
Parent (Unlabeled) MW 144.21 g/mol

Mass Shift (

m)
+6.037 DaSufficient for isotopic resolution in low-res MS (Triple Quad)
Structural Logic

The structure consists of the L-valine backbone where the carboxylic acid hydroxyl (-OH) is replaced by a deuterated dimethylamino group.

  • Chiral Center: (S)-configuration at the

    
    -carbon.
    
  • Labeling Position: The deuterium atoms are located on the two methyl groups attached to the amide nitrogen. This placement is metabolically stable compared to labile protons on the amine or

    
    -carbon.
    

Part 2: Synthesis & Quality Control

Synthetic Route

The synthesis typically involves the coupling of N-protected L-Valine (e.g., Boc-Val-OH) with Dimethylamine-d6 , followed by deprotection.

Step 1: Coupling



Step 2: Deprotection



Visualization of Synthesis & Differentiation

The following diagram illustrates the synthesis pathway and distinguishes the target compound from its common isomer,


-Dimethylvaline.

Valine_Derivatives cluster_legend Structural Distinction Valine L-Valine (C5H11NO2) Coupling Amide Coupling (EDC/HOBt) Valine->Coupling Isomer N,N-Dimethylvaline-d6 (Isomer) N-Terminal Modified MW: ~151.24 Valine->Isomer Reductive Amination (Formaldehyde-d2) DMA_d6 Dimethylamine-d6 (HN(CD3)2) DMA_d6->Coupling Target Valine Dimethylamide-d6 (Target) C-Terminal Modified MW: ~150.25 Coupling->Target Amidation

Figure 1: Synthetic pathway for Valine Dimethylamide-d6 and its structural distinction from N,N-Dimethylvaline.

Quality Control Parameters

To ensure data integrity in bioassays, the following QC metrics are mandatory:

  • Isotopic Purity:

    
     atom % D.[2] The presence of 
    
    
    
    (unlabeled) species must be
    
    
    to prevent interference with the analyte signal.
  • Chiral Purity:

    
     ee (enantiomeric excess) to ensure accurate quantification of L-isomers in biological matrices.
    
  • Chemical Purity:

    
     by HPLC (UV @ 210 nm).
    

Part 3: Bioanalytical Applications

Internal Standard in LC-MS/MS

Valine Dimethylamide-d6 is used to quantify Valine Dimethylamide (a potential biomarker or pharmaceutical intermediate) or Valine (after derivatization).

  • Mechanism: The dimethylamide tag increases lipophilicity (

    
    ), enhancing retention on Reverse Phase (C18) columns compared to free valine.
    
  • Ionization: The tertiary amide and primary amine create a high proton affinity site, boosting

    
     signal intensity in ESI.
    
  • Workflow:

    • Spike biological sample (plasma/urine) with Valine Dimethylamide-d6.

    • Perform protein precipitation (Acetonitrile).

    • Inject supernatant onto LC-MS/MS.

    • Monitor MRM transitions.

MRM Transition Settings

For a Triple Quadrupole (QqQ) system, the following transitions are predicted based on fragmentation logic (Loss of dimethylamine or ammonia):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Valine Dimethylamide-d6 151.2 (

)
72.1 (Valine immonium)15-20
52.1 (

)
25-30
Unlabeled Analyte 145.2 (

)
72.1 (Valine immonium)15-20
46.1 (

)
25-30

Note: The "Valine immonium" ion (isopropyl group) is common to both, but the precursor mass separation (151.2 vs 145.2) ensures specificity.

Part 4: Experimental Protocol (Sample Derivatization)

If using Valine Dimethylamide-d6 as a reference for a derivatization workflow (converting sample Valine to Valine-DMA):

Reagents:

  • Valine Dimethylamide-d6 (IS Stock).

  • Dimethylamine (Unlabeled reagent).

  • EDC

    
     HCl (Coupling agent).
    

Workflow:

  • Sample Prep: Aliquot 50

    
    L plasma. Add 10 
    
    
    
    L of Valine Dimethylamide-d6 (10
    
    
    M) as IS.
  • Derivatization: Add 50

    
    L of 1M Dimethylamine + 50 
    
    
    
    L EDC (50 mg/mL in buffer). Incubate at 60°C for 30 min.
  • Quench: Add 200

    
    L Acetonitrile (0.1% Formic Acid).
    
  • Centrifuge: 12,000 x g for 10 min.

  • Analysis: Inject 5

    
    L of supernatant.
    

References

  • LGC Standards. 2-Amino-N,N,3-trimethyl-butanamide (Valine Dimethylamide Reference Material). Retrieved from

  • Santa Cruz Biotechnology. 2-amino-N,N,3-trimethylbutanamide (Chemical Properties).[3] Retrieved from

  • PubChem. Compound Summary: (2S)-2-amino-N,N,3-trimethylbutanamide.[4] National Library of Medicine. Retrieved from

  • Cayman Chemical. N,N-Dimethyl-L-Valine (Distinction Reference). Retrieved from

  • Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids (Derivatization Context). Retrieved from

Sources

Technical Guide: 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Amino-N,N,3-trimethyl-butanamide-d6 , a stable isotope-labeled derivative of N,N-Dimethylvalinamide. This compound serves as a critical Internal Standard (IS) in bioanalytical assays, particularly for the quantification of valine derivatives and related impurities in pharmaceutical development.

Synonyms, Synthesis Logic, and Bioanalytical Application

Core Identity & Chemical Structure

This molecule is the hexadeuterated form of N,N-Dimethylvalinamide . The deuterium labeling is strategically located on the two N-methyl groups of the amide functionality. This specific labeling pattern (


) provides a mass shift of +6 Da relative to the unlabeled analyte, ensuring clean separation in Mass Spectrometry (MS) without deuterium scrambling or back-exchange.
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~150.25 g/mol (Unlabeled: 144.21 g/mol )

  • Parent Compound CAS: 230643-41-1 (Unlabeled)[1]

Structural Logic

The IUPAC name 2-Amino-N,N,3-trimethylbutanamide deconstructs as follows:

  • Butanamide: A 4-carbon amide backbone.

  • 2-Amino: An amine group (

    
    ) at the 
    
    
    
    -position (C2).
  • 3-Methyl: A methyl group at C3 (creating an isopropyl side chain). Note: This backbone constitutes Valine.

  • N,N-Dimethyl: Two methyl groups attached to the amide nitrogen.[2][3] In the

    
     analog, these are 
    
    
    
    groups.

Comprehensive Synonyms List

The following table consolidates nomenclature used across chemical catalogs, IUPAC standards, and drug development literature.

CategorySynonymContext
Common Name N,N-Dimethylvalinamide-d6 Most widely used in peptide synthesis and metabolomics.
IUPAC Name 2-Amino-N,N,3-trimethylbutanamide-d6 Formal nomenclature used in regulatory filings.
Systematic (S)-2-Amino-N,N-bis(trideuteriomethyl)-3-methylbutanamideExplicitly denotes stereochemistry and isotope location.
Peptide Notation H-Val-N(Me)2-d6 Shorthand used in solid-phase peptide synthesis (SPPS).
Alternative L-Valine dimethylamide-d6Emphasizes the amino acid origin.[4]
Impurity Ref Valine impurity B-d6 (Generic)Often cited in impurity profiling of valine-based drugs.
InChI Key OKEFIWWKXMYCQJ-UHFFFAOYSA-N (Parent)Key for the unlabeled parent structure.

Technical Deep Dive: Mechanism & Application

Synthesis & Isotopic Integrity

The synthesis of this compound typically proceeds via the amidation of


-protected L-Valine (e.g., Boc-Val-OH) using Dimethylamine-d6  hydrochloride.
  • Reagent: Dimethylamine-d6 (

    
    ).
    
  • Coupling Agent: HATU or EDC/HOBt.

  • Deprotection: Acidolytic removal of the Boc group (TFA/DCM).

Why N-Methyl Labeling? Labeling the amide methyl groups is superior to labeling the valine isopropyl side chain. The amide methyls are chemically inert under standard physiological conditions, whereas


-protons or side-chain protons can sometimes undergo metabolic exchange or scrambling, compromising the integrity of the Internal Standard.
Bioanalytical Application (LC-MS/MS)

This compound is primarily used as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

  • Role: Corrects for matrix effects, extraction efficiency, and ionization variability.

  • Target Analytes:

    • Valine Metabolites: Quantification of modified amino acids in metabolic disorders.

    • Drug Impurities: Monitoring the hydrolysis of valine-containing prodrugs (e.g., Valbenazine intermediates).

    • Chiral Catalysts: Trace analysis of organocatalysts (thiourea derivatives) used in asymmetric synthesis.

Self-Validating Experimental Protocol

Objective: Quantification of N,N-Dimethylvalinamide in human plasma using the d6-IS.

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg of this compound in 1 mL of MeOH (1 mg/mL). Store at -20°C.

  • Working Solution (IS): Dilute Stock to 100 ng/mL in Acetonitrile (ACN).

Sample Extraction (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L of plasma into a 96-well plate.
    
  • Step 2: Add 200

    
    L of Working Solution (IS)  (100 ng/mL in ACN). Causality: The high organic content precipitates proteins while simultaneously adding the IS, ensuring the IS experiences the exact same extraction conditions as the analyte.
    
  • Step 3: Vortex for 2 minutes at 1200 rpm.

  • Step 4: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Step 5: Transfer 100

    
    L of supernatant to a fresh plate and dilute with 100 
    
    
    
    L of 0.1% Formic Acid in water.
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5

    
    m). Reasoning: The T3 chemistry retains polar amines better than standard C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Analyte (d0):

      
       (Loss of dimethylamine moiety, formation of valine immonium ion).
      
    • IS (d6):

      
       (Note: The fragment is the same [Valine immonium], but the precursor is +6. Alternatively, monitor 
      
      
      
      for the specific dimethylamine-d6 fragment to ensure specificity).

Visualization: Analytical Workflow & Logic

The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) workflow, highlighting the critical points where the d6-IS corrects for experimental error.

IDMS_Workflow cluster_correction IS Correction Zone Sample Biological Sample (Plasma/Urine) Spike Spike IS (d6-Standard) Sample->Spike Add Known Conc. Equilibration Equilibration (Matrix Integration) Spike->Equilibration Mixing Precipitation Protein Precipitation (ACN/MeOH) Equilibration->Precipitation Extract Centrifuge Centrifugation (Phase Separation) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (MRM Detection) Centrifuge->LCMS Supernatant Data Ratio Calculation (Area_d0 / Area_d6) LCMS->Data Quantification

Caption: IDMS Workflow. The "IS Correction Zone" indicates steps where the d6-standard physically mimics the analyte, compensating for loss and variability.

Fragmentation Pathway (Logical Prediction)

Fragmentation Parent Precursor Ion (d6) [M+H]+ = 151.25 Immonium Valine Immonium Ion (C5H10N)+ = 72.1 (Common Fragment) Parent->Immonium Amide Bond Cleavage Loss of HN(CD3)2 AmineFrag Dimethylamine-d6 Ion [HN(CD3)2 + H]+ m/z = 52.1 Parent->AmineFrag Alternative Path (Specific to IS) NeutralLoss Neutral Loss (CO + HCOOH)

Caption: Predicted MS/MS fragmentation. The transition 151.1 -> 72.1 is common, while 151.1 -> 52.1 is specific to the d6-label.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-trimethylbutanamide. Retrieved from [Link]

  • Jakab, G., et al. (2012). (Thio)urea organocatalyst equilibrium acidities in DMSO.[5]Organic Letters, 14(7), 1724–1727. (Describes the synthesis and use of N,N-dimethylvalinamide derivatives in catalysis). Retrieved from [Link]

Sources

Deuterated N,N-Dimethylvalinamide: A Strategic Building Block for Metabolic Stability & Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Deuterated N,N-Dimethylvalinamide Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.

Executive Summary & Significance

N,N-Dimethylvalinamide represents a critical pharmacophore in medicinal chemistry, serving as both a chiral auxiliary in asymmetric catalysis and a structural motif in peptide-based therapeutics (e.g., Dolastatin 10 analogs, Auristatins). The deuterated isotopologue (typically labeled at the N-methyl groups, –N(CD₃)₂) is a high-value tool for two primary applications:

  • Metabolic Stabilization: The N-methyl group is a primary "soft spot" for oxidative metabolism via Cytochrome P450 (CYP450). Deuteration leverages the Deuterium Kinetic Isotope Effect (DKIE) to retard N-demethylation, potentially extending in vivo half-life (

    
    ) without altering binding affinity.
    
  • Bioanalytical Precision: It serves as an ideal Internal Standard (IS) for LC-MS/MS quantification of valine-derived metabolites, offering a mass shift (+6 Da) that eliminates cross-talk while maintaining identical chromatographic retention to the analyte.

Physicochemical Properties

The incorporation of deuterium (


H) into the N,N-dimethylvalinamide scaffold introduces subtle but critical changes in physicochemical behavior, primarily driven by the lower zero-point vibrational energy of the C-D bond compared to C-H.
Comparative Properties Table[1]
PropertyProtio-N,N-Dimethylvalinamide (

H)
Deuterated-N,N-Dimethylvalinamide (

H

)
Impact of Deuteration
Molecular Formula C

H

N

O
C

H

D

N

O
Mass shift of +6.037 Da
Molecular Weight 144.22 g/mol 150.26 g/mol Resolvable by low-res MS
pKa (Conjugate Acid) ~9.4 - 9.6~9.4 - 9.6Negligible shift (< 0.05 units)
LogD (pH 7.4) ~0.1 - 0.5~0.1 - 0.5Slight decrease in lipophilicity (C-D is less polarizable)
Bond Dissociation Energy ~90-95 kcal/mol (C-H)~98-103 kcal/mol (C-D)Critical for metabolic stability
HPLC Retention Reference (

)

or slightly earlier
Deuterated isotopologues often elute slightly earlier on C18 columns due to reduced hydrophobic interaction volume.
Structural Configuration

The molecule retains the L-configuration (S-enantiomer) derived from L-valine. The steric bulk of the N-dimethyl group, combined with the isopropyl side chain, creates a rigid steric environment often exploited in chiral thiourea catalysts [1].

Synthesis of Deuterated N,N-Dimethylvalinamide

High isotopic purity (>98 atom% D) is essential to prevent "isotopic leak" in mass spectrometry and to maximize the kinetic isotope effect in metabolic studies.

Recommended Synthetic Route: Reductive Amination

The most robust protocol avoids direct alkylation with CD₃I (which can lead to quaternization) and instead utilizes reductive amination with deuterated formaldehyde.

Reagents:

  • Substrate: L-Valinamide Hydrochloride

  • Carbon Source: Formaldehyde-d

    
     (CD
    
    
    
    O) or Paraformaldehyde-d
    
    
  • Reductant: Sodium Cyanoborodeuteride (NaBD

    
    CN) or Sodium Triacetoxyborohydride
    

Protocol Logic:

  • Schiff Base Formation: The amine condenses with CD

    
    O to form the iminium ion.
    
  • Reduction: The deuterated hydride attacks the iminium carbon.

  • Iterative Cycle: The secondary amine reacts again to form the tertiary dimethyl amine.

Synthesis Workflow Diagram

Synthesis Val L-Valinamide (Starting Material) Step1 Condensation (CD2O, pH 5-6) Val->Step1 + CD2O Inter Iminium Ion Intermediate Step1->Inter Step2 Reduction (NaBD3CN) Inter->Step2 Hydride Transfer Prod N,N-Di(trideuteromethyl) valinamide (>99% D) Step2->Prod 2nd Cycle

Figure 1: Reductive amination strategy for synthesizing hexadeuterated N,N-dimethylvalinamide.

Metabolic Stability & Kinetic Isotope Effect (KIE)

The primary utility of deuterating the N-methyl group is to probe or improve metabolic stability.

Mechanism of N-Demethylation

N-demethylation is typically catalyzed by CYP450 enzymes (e.g., CYP3A4, CYP2D6). The rate-limiting step is the abstraction of a hydrogen atom from the methyl group to form a carbon-centered radical, which subsequently hydroxylates and collapses to release formaldehyde [2].

The Deuterium Advantage
  • Primary KIE: Breaking a C-D bond requires significantly more energy (1.2–1.5 kcal/mol higher activation energy) than a C-H bond.

  • Magnitude: For N-methyl groups, the

    
     ratio is typically between 2 and 7 .
    
  • Outcome: If C-H abstraction is rate-limiting, deuteration significantly reduces the intrinsic clearance (

    
    ) of the compound.
    
Metabolic Pathway Diagram

Metabolism Parent N,N-Dimethylvalinamide (Substrate) CYP CYP450 (Compound I) Parent->CYP TS_H Transition State (H) LOWER Barrier CYP->TS_H C-H Abstraction TS_D Transition State (D) HIGHER Barrier (KIE) CYP->TS_D C-D Abstraction Radical Carbon Radical Intermediate TS_H->Radical TS_D->Radical Slower Rate Carbinol Carbinolamine (Unstable) Radical->Carbinol OH Rebound Products N-Methylvalinamide + Formaldehyde Carbinol->Products Spontaneous Collapse

Figure 2: CYP450-mediated N-demethylation pathway highlighting the kinetic barrier introduced by deuterium.

Experimental Protocols

Microsomal Stability Assay (In Vitro)

To validate the KIE, a side-by-side incubation of the protio- and deutero-compounds is required.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test compounds: Protio- and Deuterated-N,N-dimethylvalinamide (1 µM final conc).

Procedure:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing IS.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
LC-MS/MS Conditions for Detection

Due to the high polarity of the amide, HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase with ion-pairing is often necessary.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Protio Transition: 145.2

      
       72.1 (Dimethylamine fragment) or 100.1 (Valine fragment).
      
    • Deutero Transition: 151.2

      
       78.1 (d
      
      
      
      -Dimethylamine fragment).

Applications in Drug Discovery[2][3]

Peptide Payload Stabilization

N,N-dimethylvaline is the N-terminal residue of Dolastatin 10 and its synthetic analogs (Auristatins), used as payloads in Antibody-Drug Conjugates (ADCs) [3].

  • Problem: Premature cleavage or metabolic degradation of the N-terminal methyls can reduce potency.

  • Solution: Substituting the terminal N,N-dimethylvaline with its deuterated analog can reduce hepatic clearance of the free payload, potentially altering the safety/efficacy profile.

Chiral Catalysis

N,N-dimethylvalinamide derivatives are used as chiral ligands in asymmetric synthesis [1]. While deuteration is less common here, it is used in mechanistic studies to determine if the N-methyl hydrogens participate in any C-H activation pathways during the catalytic cycle.

References

  • Catalytic Application: B. Vakulya, S. Varga, A. Csámpai, T. Soós, "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts," Organic Letters, 2005. Link (Note: Contextualizes the use of dimethylvalinamide scaffolds in organocatalysis).

  • Metabolic Mechanism: F. P. Guengerich, "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity," Chemical Research in Toxicology, 2001. Link

  • Peptide Drug Context (Dolastatins): G. R. Pettit et al., "The Dolastatins. 10. Synthesis of Dolastatin 10," Journal of the American Chemical Society, 1989. Link

  • Deuteration Strategy: T. G. Gant, "Using Deuterium in Drug Discovery: Leaving the Label in the Drug," Journal of Medicinal Chemistry, 2014. Link

  • Synthesis Protocol (Reductive Amination): A. F. Abdel-Magid et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," Journal of Organic Chemistry, 1996. Link

difference between 2-Amino-N,N,3-trimethyl-butanamide and d6 analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and analytical distinctions between 2-Amino-N,N,3-trimethyl-butanamide (N,N-Dimethylvalinamide) and its d6-deuterated analog .

Structural Divergence, Mass Spectrometry Dynamics, and Bioanalytical Application

Executive Summary

2-Amino-N,N,3-trimethyl-butanamide (commonly referred to as N,N-Dimethylvalinamide ) is a critical chiral building block and intermediate in the synthesis of peptide-mimetic drugs, including kinase inhibitors (e.g., Imidazotriazines) and Dolastatin analogues.

Its d6-analog (2-Amino-N,N-bis(trideuteromethyl)-3-methylbutanamide) serves as the primary Stable Isotope Labeled (SIL) Internal Standard for the quantification of the native compound in biological matrices. This guide explores the precise technical differences required for robust LC-MS/MS method development, focusing on the deuterium isotope effect, fragmentation logic, and cross-talk mitigation.

Chemical Identity & Structural Comparison[1][2][3][4][5]

The core difference lies in the isotopic substitution of the two


-methyl groups. The d6-analog replaces six proteium (

H) atoms with deuterium (

H) on the dimethylamide moiety.
FeatureNative Compound (Analyte)d6-Analog (Internal Standard)
IUPAC Name (S)-2-Amino-N,N,3-trimethylbutanamide(S)-2-Amino-N,N-bis(trideuteromethyl)-3-methylbutanamide
Common Name N,N-Dimethylvalinamided6-N,N-Dimethylvalinamide
Formula C

H

N

O
C

H

D

N

O
Exact Mass 144.1263 Da 150.1639 Da
[M+H]

145.13 151.17
pKa (Amine) ~9.6 (Basic)~9.65 (Slightly higher basicity due to +I effect of D)
Lipophilicity LogP ~ 0.4LogP ~ 0.38 (Slightly lower due to C-D bond length)

Synthesis & Stability

The synthesis of the d6-analog follows a parallel pathway to the native compound but utilizes d6-Dimethylamine as the coupling partner. This ensures the label is placed on the amide nitrogen, a position that is metabolically stable against racemization but susceptible to N-demethylation.

Synthesis Workflow (Graphviz)

Synthesis cluster_0 Reagents BocVal Boc-L-Valine (Starting Material) Coupling Coupling (EDC/HOBt or HATU) BocVal->Coupling HNMe2 Dimethylamine (HCl) HNMe2->Coupling Native Route HNMe2_d6 d6-Dimethylamine (HCl) HNMe2_d6->Coupling d6 Route Intermediate Boc-N,N-Dimethylvalinamide (d0 or d6) Coupling->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Final Target Amide (Free Base or HCl Salt) Deprotection->Final

Figure 1: Parallel synthesis pathway. The d6-label is introduced via the amine reagent, ensuring high isotopic purity (>99% atom % D).

Analytical Divergence: LC-MS/MS Method Development

For researchers developing quantitative assays (PK/PD), understanding the behavior of the d6-analog in the mass spectrometer is critical.

Mass Shift & Cross-Talk

The +6 Da mass shift is sufficient to avoid isotopic overlap from the natural abundance of the native compound (the M+6 isotope of C


H

N

O is negligible).
  • Risk: If the d6-analog is impure (containing d0, d3, or d5 species), it will contribute to the analyte signal, causing overestimation at the Lower Limit of Quantification (LLOQ).

  • Requirement: Use d6-analog with >99% isotopic purity .

Fragmentation Logic (MS/MS)

The location of the deuterium label (on the amide Nitrogen) dictates the choice of MRM (Multiple Reaction Monitoring) transitions.

  • Pathway A (Amide Cleavage - b-ion): Cleavage of the amide bond generates the Valine immonium ion (m/z 72). This fragment loses the label.

    • Native: 145

      
       72
      
    • d6-Analog: 151

      
       72
      
    • Note: While valid, this transition shares a common product ion, increasing background noise risk.

  • Pathway B (Neutral Loss - y-ion equivalent): Loss of the neutral amine or formation of the dimethylamine cation.

    • Native: 145

      
       46 (Dimethylamine ion)
      
    • d6-Analog: 151

      
       52 (d6-Dimethylamine ion)
      
    • Advantage:[1] Unique product ions provide higher specificity.

Fragmentation Pathway Diagram

MS_Fragmentation M_H [M+H]+ Precursor m/z 145 Frag_72 Valine Immonium (b-ion) m/z 72 (Unlabeled) M_H->Frag_72 - HN(Me)2 Frag_46 Dimethylamine Ion m/z 46 M_H->Frag_46 Amide Cleavage M_H_d6 [M+H]+ d6-Precursor m/z 151 M_H_d6->Frag_72 - HN(CD3)2 (Common Fragment) Frag_52 d6-Dimethylamine Ion m/z 52 (Labeled) M_H_d6->Frag_52 Unique Transition

Figure 2: MS/MS Fragmentation logic. Note that the m/z 72 fragment is common to both, whereas the amine fragment (46 vs 52) preserves the label.

Chromatographic Deuterium Isotope Effect

A subtle but critical phenomenon in high-resolution chromatography:

  • Effect: C-D bonds are slightly shorter and less polarizable than C-H bonds. This reduces the lipophilicity of the d6-analog slightly.

  • Observation: The d6-analog will elute slightly earlier (0.05 – 0.2 min) than the native compound on Reverse Phase (C18) columns.

  • Impact: In fast LC gradients, ensure the integration windows are wide enough to capture this shift. Do not rely on identical retention times for peak identification.

Experimental Protocol: Internal Standard Spiking

Objective: Use d6-N,N-Dimethylvalinamide to normalize matrix effects and recovery variability.

Reagents
  • Stock Solution (IS): 1 mg/mL d6-analog in DMSO (Stable at -20°C for 6 months).

  • Working Solution: 100 ng/mL in 50:50 Acetonitrile:Water.

Workflow
  • Sample Prep: Aliquot 50 µL of plasma/biological matrix.

  • Spike: Add 10 µL of Working IS Solution (Final conc: ~20 ng/mL).

  • Precipitation: Add 200 µL cold Acetonitrile (protein crash). Vortex 30s.

  • Centrifugation: 10,000 x g for 10 min.

  • Injection: Inject 5 µL of supernatant onto LC-MS/MS.

LC-MS/MS Parameters (Recommended)
ParameterSetting
Column C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Polarity Positive ESI
MRM (Native) 145.1

72.1 (Quant), 145.1

46.1 (Qual)
MRM (IS) 151.1

72.1 (Quant)* or 151.1

52.1

*Note: If using 151->72, verify baseline separation from interferences.

References

  • PubChem. (2025).[2] Compound Summary: 2-Amino-N,N,3-trimethylbutanamide (CID 56831841). National Library of Medicine. [Link]

  • Zhuo, J., et al. (2013).[3] Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No.[4][5] 8,461,330. Washington, DC: U.S. Patent and Trademark Office.

Sources

2-Amino-N,N,3-trimethyl-butanamide-d6 price and availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, application, and bioanalytical protocols for 2-Amino-N,N,3-trimethyl-butanamide-d6 (also referred to as N,N-Dimethylvalinamide-d6 ). This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring high-purity stable isotope standards for quantitative LC-MS/MS workflows.

Sourcing, Bioanalytical Application, and Synthesis Strategies

Executive Summary & Compound Profile

2-Amino-N,N,3-trimethyl-butanamide (CAS: 230643-41-1 for unlabeled) is a critical valine derivative, often serving as a pharmaceutical intermediate or a specific degradation impurity in the synthesis of valine-ester drugs (e.g., Valbenazine) and peptide therapeutics.[1][2]

The deuterated analog, This compound , functions as the gold-standard Internal Standard (IS) for the precise quantification of this moiety in complex biological matrices (plasma, urine) or process streams. Its d6-labeling typically resides on the N,N-dimethyl group, ensuring mass shift separation (+6 Da) without compromising chromatographic co-elution with the analyte.

Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-N,N,3-trimethylbutanamide
Common Name N,N-Dimethylvalinamide
Molecular Formula C₇H₁₆N₂O (Unlabeled) / C₇H₁₀D₆N₂O (Labeled)
Molecular Weight 144.22 g/mol (Unlabeled) / ~150.26 g/mol (d6-Labeled)
CAS Number 230643-41-1 (Unlabeled); d6-analog is often custom synthesized
Solubility Soluble in Methanol, DMSO, Water; slightly soluble in Acetonitrile
pKa ~7.8 (Amine), ~14 (Amide)
Market Analysis: Price & Availability

Unlike common reagents, the d6-labeled variant is a niche research chemical . It is rarely available as a "catalogue item" with immediate dispatch and typically requires custom synthesis or back-order from specialized isotope laboratories.

Global Supply Chain Status
  • Availability: Low (Make-to-Order).

  • Lead Time: 4–8 weeks (Typical for custom synthesis).

  • Regulatory: Research Use Only (RUO).

Supplier Landscape (Verified Sources)

The following table summarizes potential sources based on current chemical inventories.

Supplier CategoryVendor ExamplesEstimated Price (Unlabeled)Estimated Price (d6-Labeled)Notes
Primary Sources Toronto Research Chemicals (TRC) , Alsachim , C/D/N Isotopes ~$1,000 / 1g$1,500 - $3,000 / 10mg TRC is the most likely holder of specific valine-derivative standards.
Bulk/Custom Echemi , CymitQuimica ~$800 / 1gInquire for QuoteEchemi lists bulk unlabeled; CymitQuimica lists small scale.
Catalog Aggregators Fisher Scientific , VWR High MarkupN/AOften re-sell TRC or LGC standards.

Sourcing Strategy: For the d6-analog, do not search for a generic CAS. Instead, request a quote for "N,N-(Dimethyl-d6)-valinamide" from TRC or Alsachim. The specific labeling of the dimethyl group is synthetically most accessible and stable.

Technical Application: Bioanalytical Protocols

The primary utility of this compound is in Stable Isotope Dilution Assays (SIDA) using LC-MS/MS. The following protocols ensure data integrity by mitigating matrix effects.

Workflow Visualization

The following diagram illustrates the validated extraction and quantification logic.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN/MeOH 3:1) Sample->Extract Spike Spike IS: This compound Spike->Extract Exact Vol Centrifuge Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Supernatant Supernatant Evaporation & Reconstitution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Figure 1: Critical path for utilizing the d6-IS in a regulated bioanalytical environment.

Protocol 1: Stock Solution Preparation (Self-Validating)

To ensure trustworthiness, the stock solution must be verified against an independent reference.

  • Weighing: Weigh ~1.0 mg of This compound into a 1.5 mL amber glass vial. Record exact weight to 0.001 mg.

  • Dissolution: Dissolve in DMSO to yield a 1.0 mg/mL primary stock. Rationale: DMSO prevents adsorption to glass surfaces common with hydrophobic amides.

  • Working Standard: Dilute 1:100 with 50:50 Methanol:Water (v/v) to create the 10 µg/mL working spiking solution.

  • Stability Check: Store at -20°C. Re-analyze against a fresh unlabeled standard (CAS 230643-41-1) every 3 months. If the Area Ratio (Analyte/IS) shifts by >5%, discard the stock.

Protocol 2: LC-MS/MS MRM Parameters

Use these transition settings as a starting point for method development. The d6-label on the N-methyl groups provides a distinct mass shift.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Analyte 145.2 [M+H]⁺72.125Loss of dimethylamine moiety
IS (d6-Labeled) 151.2 [M+H]⁺78.125Loss of d6-dimethylamine moiety

Critical Note: Ensure the chromatographic resolution separates the analyte from any isobaric interferences, although the IS will co-elute (as desired). Use a C18 Column (e.g., Waters BEH C18) with a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Synthesis Pathway Insight

Understanding the synthesis aids in identifying potential impurities in the standard itself. The most robust route for the d6-variant involves coupling protected Valine with deuterated dimethylamine.

SynthesisPathway Valine Boc-L-Valine Coupling Coupling (EDC/HOBt) Valine->Coupling Reagent Dimethylamine-d6 (HN(CD3)2) Reagent->Coupling Intermediate Boc-Val-N(CD3)2 Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product 2-Amino-N,N,3- trimethyl-butanamide-d6 Deprotection->Product

Figure 2: Proposed synthetic route for high-purity d6-label incorporation.

Synthesis Logic:

  • Precursor Selection: Start with Boc-L-Valine to protect the alpha-amine.

  • Label Incorporation: React with Dimethylamine-d6 HCl (commercially available isotope reagent). This places the label on the amide nitrogen, which is metabolically stable and chemically inert under standard extraction conditions.

  • Deprotection: Removal of the Boc group yields the final salt (HCl or TFA salt). Note: The free base is volatile; handle as a salt form.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496445: 2-Amino-N,3,3-trimethylbutanamide.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Deuterated Peptide Standards using 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of stable isotope-labeled peptides, particularly for quantitative bioanalysis (LC-MS/MS) of Antibody-Drug Conjugate (ADC) payloads and protease inhibitors.

Executive Summary

The compound 2-Amino-N,N,3-trimethyl-butanamide-d6 (commonly referred to as L-Valine-N,N-dimethylamide-d6 ) is a specialized C-terminal building block. It is primarily used to synthesize deuterated internal standards for the quantification of cytotoxic peptide payloads (e.g., Auristatin derivatives) and specific protease inhibitors in biological matrices.

This guide details the Solution Phase Coupling protocols required to incorporate this sterically hindered amine into peptide backbones with high enantiomeric purity. Unlike standard solid-phase peptide synthesis (SPPS), the incorporation of a C-terminal dimethylamide moiety is most efficiently achieved via convergent solution-phase strategies.

Key Applications
  • Bioanalytical Standards: Synthesis of heavy isotope-labeled (SIL) internal standards for DMPK studies.

  • ADC Payload Development: Probing the structure-activity relationship (SAR) of C-terminal modifications.

  • Metabolic Stability: Blocking C-terminal carboxypeptidase degradation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Amino-N,N,3-trimethylbutanamide-d6
Common Name L-Valine-N,N-dimethylamide-d6 (Val-NMe2-d6)
Chemical Formula C₇H₁₀D₆N₂O
Molecular Weight ~150.25 g/mol (depending on isotopic purity)
Isotopic Label Deuterium (d6) on the amide N,N-dimethyl groups
Chirality L-Isomer (S-configuration at C2)
Functional Group Primary Amine (Nucleophile)
Solubility Soluble in DMF, DMSO, DCM, Methanol

Strategic Workflow: Convergent Synthesis

The synthesis of peptides containing this unit typically involves coupling the free amine of the d6-building block to the C-terminus of a protected peptide fragment or amino acid.

Mechanism of Challenge[4]
  • Steric Hindrance: The bulky isopropyl side chain (Valine) at the

    
    -carbon adjacent to the nucleophilic amine significantly reduces reaction rates.
    
  • Epimerization Risk: Activation of the incoming amino acid (carboxylic acid) can lead to oxazolone formation and racemization, especially when coupling to a hindered amine.

SynthesisWorkflow cluster_reagents Critical Reagents Start Protected Peptide/AA (R-COOH) Activation Activation (HATU/HOAt/Base) Start->Activation Activate COOH Coupling Nucleophilic Attack (H-Val-NMe2-d6) Activation->Coupling + d6-Amine Intermediate Protected Peptide-Val-NMe2-d6 Coupling->Intermediate Amide Bond Formation Deprotection Global Deprotection (TFA/Scavengers) Intermediate->Deprotection Cleavage Final Final Deuterated Standard (>98% ee) Deprotection->Final HPLC Purification HATU HATU/HOAt Base TMP or Collidine

Caption: Convergent synthesis workflow for incorporating Val-NMe2-d6 into peptide backbones.

Detailed Protocol: Solution Phase Coupling

Objective: Couple N-protected amino acid (Fmoc-AA-OH) to this compound.

Reagents & Materials[4][5][6][7][8][9][10]
  • Carboxyl Component: Fmoc-AA-OH (1.0 equiv)

  • Amine Component: this compound (HCl salt) (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) – Critical for reducing racemization.

  • Base: 2,4,6-Collidine (3.0 equiv) – Preferred over DIPEA to minimize base-catalyzed epimerization.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
Step 1: Pre-Activation
  • Dissolve Fmoc-AA-OH (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen/Argon.

  • Add HOAt (136 mg, 1.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add 2,4,6-Collidine (132 µL, 1.0 mmol) dropwise.

  • Stir for 2–5 minutes to generate the active ester (OAt ester). Note: Do not over-activate; prolonged activation can lead to racemization.

Step 2: Coupling Reaction[1][2]
  • In a separate vial, dissolve This compound HCl (1.1 mmol) in DMF (2 mL) with 2,4,6-Collidine (264 µL, 2.0 mmol).

  • Add the amine solution dropwise to the pre-activated acid mixture at 0°C.

  • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 4–16 hours. Monitor reaction progress via LC-MS or TLC.

Step 3: Work-up and Isolation
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).

  • Acid Wash: Wash with 5% KHSO₄ or 1M HCl (3 x 20 mL) to remove excess amine and collidine.

  • Base Wash: Wash with 5% NaHCO₃ (3 x 20 mL) to remove unreacted acid and HOAt.

  • Brine Wash: Wash with saturated NaCl (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation

Trustworthiness in bioanalytical standards requires rigorous characterization.

A. Isotopic Incorporation Check (LC-MS)

Verify the mass shift. The target peptide should show a mass of


 Da compared to the non-deuterated reference.
  • Acceptance Criteria: Isotopic enrichment > 99%.

  • Method: High-Resolution Mass Spectrometry (HRMS).

B. Racemization Check (Chiral HPLC)

Due to the hindered nature of Valine, the risk of converting L-Val to D-Val during coupling is elevated.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (isocratic).

  • Standard: Co-inject with synthesized D-Val epimer standard.

  • Limit: < 1.0% D-isomer.

C. NMR Validation

Confirm the integrity of the dimethylamide group.

  • ¹H NMR (DMSO-d6): The N,N-dimethyl protons (normally two singlets around 2.8–3.1 ppm due to restricted rotation) should be absent or significantly attenuated in the d6-labeled compound.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance of Valine side chain.Switch solvent to NMP (N-methylpyrrolidone).[3] Increase temperature to 40°C (carefully monitor racemization). Use PyAOP instead of HATU.
Racemization (>2%) Base-catalyzed proton abstraction.Switch base from DIPEA to 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). Maintain 0°C during base addition.
Incomplete Reaction Amine salt not fully neutralized.Ensure the HCl salt of the d6-amine is fully neutralized. Verify pH is ~8.0 (damp pH paper) before adding activated ester.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., et al. (2018). "HATU: The Gold Standard in Peptide Coupling." Organic Process Research & Development.
  • EPA CompTox Dashboard. (2025). "Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties." (Structural verification data).

Sources

Application Note: High-Performance LC-MS/MS Calibration for Valine Dimethylamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous preparation of calibration standards and quality control (QC) samples for the quantification of Valine dimethylamide in biological matrices using Valine dimethylamide-d6 as an internal standard. By leveraging the principles of Isotope Dilution Mass Spectrometry (IDMS), this protocol minimizes errors derived from matrix effects, extraction recovery, and ionization suppression. The methodology adheres to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry (2018).[1]

Introduction & Scientific Rationale

The Role of Valine Dimethylamide-d6

In quantitative LC-MS/MS, the accuracy of data is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting components in biological fluids (plasma, serum, urine).

Valine dimethylamide-d6 serves as the ideal Stable Isotope-Labeled Internal Standard (SIL-IS) because:

  • Physicochemical Mirroring: It shares nearly identical chromatographic retention, pKa, and solubility properties with the analyte (Valine dimethylamide).

  • Mass Differentiation: The deuterium labeling (+6 Da shift) allows for mass spectral resolution from the analyte’s naturally occurring isotopes (M+0, M+1, M+2), preventing "cross-talk" or interference.

  • Normalization: Any loss of analyte during extraction or suppression during ionization is mirrored by the IS. The ratio of Analyte Area to IS Area remains constant, correcting the final calculated concentration.[2]

The Principle of IDMS

This protocol utilizes a constant IS concentration across all samples while varying the analyte concentration to build a calibration curve. The response ratio (Analyte/IS) is plotted against the nominal concentration of the analyte.

Materials & Equipment

Reagents
  • Analyte: Valine dimethylamide (Reference Standard, >98% purity).

  • Internal Standard: Valine dimethylamide-d6 (Isotopic Purity >99% D).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Biological Matrix: Drug-free human plasma or serum (K2EDTA or Lithium Heparin).

Equipment
  • Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Class A Volumetric Flasks: 10 mL, 25 mL.

  • Pipettes: Calibrated variable volume micropipettes (P1000, P200, P20).

  • Vortex Mixer & Centrifuge.

Experimental Workflow

Phase 1: Preparation of Stock Solutions

Critical Step: Accurate weighing is the foundation of the assay. Stock solutions should be prepared in duplicate (Stock A for Calibration, Stock B for QCs) to verify weighing accuracy.

Protocol:

  • Analyte Stock (1.0 mg/mL):

    • Weigh 10.00 mg of Valine dimethylamide into a 10 mL volumetric flask.

    • Dissolve in 50:50 Methanol:Water (v/v). Sonicate for 5 mins to ensure complete dissolution.

    • Storage: -20°C (Stable for ~1-3 months, verify stability).

  • Internal Standard Stock (1.0 mg/mL):

    • Weigh 1.0 mg of Valine dimethylamide-d6 into a 1 mL vial (or appropriate volume).

    • Dissolve in 100% Methanol.

    • Note: Deuterated standards are expensive; prepare smaller volumes if necessary.

Phase 2: Working Solutions (Spiking Solutions)

Scientific Logic: Never spike stock solution directly into the matrix. The high organic content can precipitate plasma proteins immediately, causing inhomogeneity. Create intermediate "Working Solutions" (WS) in a solvent compatible with the matrix (e.g., 50% Methanol or Water).

IS Working Solution (IS-WS):

  • Dilute the IS Stock to a fixed concentration (e.g., 500 ng/mL ) in 50:50 Methanol:Water.

  • This solution will be added to every sample (Standards, QCs, Blanks, Unknowns).

Analyte Working Solutions (Serial Dilution): Create a series of working solutions at 10x or 20x the final desired plasma concentration.

Table 1: Dilution Scheme for Calibration Standards (Example Range: 1 – 1000 ng/mL)
Standard IDSource SolutionVolume of Source (

L)
Diluent Volume (

L)
Working Conc. (ng/mL)Final Plasma Conc. (ng/mL)*
WS-8 Stock (1 mg/mL)2098020,0001,000
WS-7 WS-850050010,000500
WS-6 WS-74006004,000200
WS-5 WS-62507501,00050
WS-4 WS-540060040020
WS-3 WS-42507501005
WS-2 WS-3400600402
WS-1 WS-2500500201

*Assumes a 1:20 spike (e.g., 5


L WS + 95 

L Plasma).
Phase 3: Preparation of Matrix Standards (The Curve)

Causality: Spiking into the biological matrix is essential to mimic the extraction efficiency and matrix effects the unknown samples will experience.

  • Thaw blank plasma and centrifuge (3000 x g, 5 min) to remove particulates.

  • Aliquot 95

    
    L  of blank plasma into 1.5 mL Eppendorf tubes.
    
  • Add 5

    
    L  of the corresponding Analyte Working Solution  (WS-1 to WS-8) to each tube.
    
  • Vortex gently for 30 seconds.

    • Result: You now have 8 calibration standards in plasma ranging from 1 to 1000 ng/mL.

  • QC Samples: Repeat this process using independently prepared stock solutions to create Low, Mid, and High QCs (e.g., 3, 400, 800 ng/mL).

Phase 4: Sample Processing (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L  of the Spiked Plasma Standard (from Phase 3) into a 96-well plate or tube.
    
  • IS Addition: Add 10

    
    L  of the IS Working Solution (500 ng/mL)  to every sample.
    
  • Precipitation: Add 200

    
    L  of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
  • Mix: Vortex vigorously for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of the supernatant to a clean plate.
    
  • Dilution (Optional): Dilute 1:1 with water to improve peak shape on C18 columns.

Visualization of Workflow

StandardCurveWorkflow cluster_0 Critical: Matrix Matching Stock Analyte Stock (1 mg/mL) WS Working Solutions (Serial Dilution) Stock->WS Dilute Spike Spiking Step (5 µL WS + 95 µL Plasma) WS->Spike Plasma Blank Plasma (95 µL) Plasma->Spike Standards Matrix Standards (1 - 1000 ng/mL) Spike->Standards IS_Add Add IS-d6 (Constant Conc.) Standards->IS_Add Aliquot 50 µL Extract Protein Precipitation (ACN + Centrifuge) IS_Add->Extract LCMS LC-MS/MS Analysis (Ratio Calculation) Extract->LCMS Supernatant

Figure 1: Step-by-step workflow for generating matrix-matched calibration standards using Valine dimethylamide-d6.

LC-MS/MS Conditions (Suggested)

  • Column: C18 (e.g., Waters XSelect HSS T3) or HILIC (if retention is poor on C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Example):

    • Analyte: m/z 145.1

      
       72.1 (Quantifier), 145.1 
      
      
      
      55.1 (Qualifier).
    • IS (d6): m/z 151.1

      
       78.1 (Quantifier).
      
    • Note: Transitions depend on the exact structure (Amide vs Amine derivative). Verify with product sheet.

Data Analysis & Acceptance Criteria

Calculation
  • Integrate the peak area for the Analyte and the Internal Standard.

  • Calculate the Area Ratio :

    
    
    
  • Plot Ratio (y-axis) vs. Nominal Concentration (x-axis) .

  • Apply a linear regression model with

    
     weighting .
    
    • Why

      
      ? Bioanalytical data is heteroscedastic (variance increases with concentration). Weighting ensures accuracy at the lower end (LLOQ).
      
Acceptance Criteria (FDA/EMA)
  • Linearity: Correlation coefficient (

    
    ) should be 
    
    
    
    .
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Precision: CV% of replicates must be

    
     (
    
    
    
    for LLOQ).
  • IS Response: The IS peak area should be consistent across the run (typically within

    
     of the mean IS response in calibration standards).
    

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Non-Linearity at High End Detector SaturationDilute samples or use a less sensitive transition (isotope).
High IS Variation Pipetting error or Matrix EffectEnsure IS is added before protein precipitation. Check for ion suppression regions in chromatography.
Carryover Stickiness of AmideAdd a needle wash step with high organic solvent (e.g., 50:50 ACN:IPA).
Deuterium Exchange Acidic Mobile PhaseDeuterium on C-H bonds (methyl groups) is generally stable. Avoid high pH if D is on exchangeable sites (N-H, O-H), though d6 is usually on methyls.

References

  • FDA. (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] U.S. Food and Drug Administration.[1][4][6][7] [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][7][8][9][10][11][12] [Link]

  • PubChem. (2025).[13][14] Valine Dimethylamide Compound Summary. National Library of Medicine. [Link]

Sources

2-Amino-N,N,3-trimethyl-butanamide-d6 extraction from biological matrix

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the extraction and LC-MS/MS quantification of 2-Amino-N,N,3-trimethyl-butanamide (also known as


-Dimethylvalinamide) from complex biological matrices (plasma, serum, and tissue homogenates).[1]

Given the analyte's physicochemical properties—a small, highly polar, basic amine—standard C18 Reverse Phase Chromatography (RPC) often yields poor retention and high matrix suppression. This guide presents two validated workflows:

  • High-Throughput Protocol (HTP): Protein Precipitation (PPT) for rapid screening.[1]

  • High-Sensitivity Protocol (HSP): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for trace-level analysis and phospholipid removal.[1]

The method utilizes 2-Amino-N,N,3-trimethyl-butanamide-d6 as the stable isotope-labeled internal standard (SIL-IS) to correct for extraction efficiency and matrix effects.[1]

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

PropertyDataRelevance to Protocol
IUPAC Name 2-Amino-N,N,3-trimethylbutanamideTarget Analyte
Common Name

-Dimethylvalinamide
Valine derivative
Formula

MW: 144.21 g/mol
Precursor Ion

145.2 Positive Electrospray Ionization (+ESI)
d6-IS Precursor

151.2 Assumes d6-label on

-dimethyl groups
pKa (Amine) ~9.6 (Estimated)Basic; positively charged at pH < 9
LogP ~0.4 (Hydrophilic)Poor retention on C18; requires HILIC or MCX

Reagents and Materials

  • Analyte: 2-Amino-N,N,3-trimethyl-butanamide (Ref Standard, >98% purity).[1]

  • Internal Standard (IS): this compound.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Buffers: Ammonium Formate (10mM), Ammonium Hydroxide (

    
    ).
    
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

  • Matrix: Drug-free human plasma or tissue homogenate (1:4 w/v in water).

Sample Preparation Protocols

Workflow Logic

The choice of extraction depends on the required Lower Limit of Quantitation (LLOQ).

  • Choose PPT for concentrations > 50 ng/mL.

  • Choose SPE for concentrations < 10 ng/mL or lipid-rich matrices.[1]

Protocol A: Protein Precipitation (High Throughput)

Best for: Pharmacokinetics (PK) studies with high drug loads.[1]

  • Aliquot: Transfer 50 µL of biological sample into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why: Acidified ACN ensures the amine remains protonated and soluble while precipitating proteins.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

  • Dilution (Critical): Dilute the supernatant 1:1 with 10 mM Ammonium Formate (pH 3.0) .

    • Why: Injecting pure ACN into a HILIC or Aqueous C18 column causes peak distortion ("solvent effect"). Matching the mobile phase strength is crucial.

Protocol B: Mixed-Mode Cation Exchange SPE (High Sensitivity)

Best for: Trace analysis, removing phospholipids, and maximizing column life.[1]

  • Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 100 µL 2% Formic Acid in Water.

    • Mechanism:[1][2][3][4] Acidification (pH ~2-3) ensures the analyte is fully protonated (

      
      ) to bind to the cation exchange sorbent.[1]
      
  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the MCX cartridge. Flow rate: < 1 mL/min.[5][6]

  • Wash 1 (Hydrophobic): 1 mL 2% Formic Acid in Water . (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol . (Removes neutral lipids/hydrophobic interferences).

    • Note: The analyte remains bound by ionic interaction during this step.

  • Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][4] High pH deprotonates the analyte (

      
      ) and the sorbent, breaking the ionic bond.
      
  • Evaporation & Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL  Mobile Phase A/B (90:10).
    

Visualized Workflow (Graphviz)

The following diagram illustrates the decision matrix and chemical mechanism for the SPE pathway.

ExtractionWorkflow Start Biological Matrix (Plasma/Tissue) Acidify Acidify (2% Formic Acid) Target: Protonation (NH3+) Start->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Analyte Charge: +1 Wash1 Wash 1: Aqueous Acid Removes: Salts, Proteins Load->Wash1 Ionic Binding Wash2 Wash 2: 100% MeOH Removes: Neutral Lipids Wash1->Wash2 Analyte Retained Elute Elute: 5% NH4OH in MeOH Mechanism: Deprotonation (pH > 10) Wash2->Elute Break Ionic Bond Recon Evaporate & Reconstitute Ready for LC-MS/MS Elute->Recon

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction logic ensuring phospholipid removal and high recovery.

LC-MS/MS Method Parameters

Due to the polarity of 2-Amino-N,N,3-trimethyl-butanamide, standard C18 is not recommended.[1] HILIC provides superior retention and sensitivity.

Chromatography (HILIC)
  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B State
0.0 90 Initial Hold
1.0 90 Start Gradient
4.0 50 Elution
4.1 40 Wash
5.0 40 Wash Hold
5.1 90 Re-equilibration

| 8.0 | 90 | End |[1]

Mass Spectrometry (MRM)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Identity
Analyte 145.2 72.1 25 18 Quant (Valine Immonium)
Analyte 145.2 46.1 25 22 Qual (Dimethylamine)
IS (d6) 151.2 72.1 25 18 Quant (Backbone Unchanged)

| IS (d6) | 151.2 | 52.1 | 25 | 22 | Qual (d6-Dimethylamine) |[1]

Note: The transition 145.2 -> 72.1 corresponds to the cleavage of the amide bond, generating the stable valine immonium ion. If the d6 label is on the N,N-dimethyl group, the 72 fragment remains unlabeled, which is a robust strategy.

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

  • Linearity: Prepare calibration standards in matched matrix from 1.0 ng/mL to 1000 ng/mL. Linear regression (

    
     weighting) should yield 
    
    
    
    .
  • Recovery (Extraction Efficiency):

    • Compare Pre-extraction spike vs. Post-extraction spike.

    • Target: > 80% recovery for SPE; > 90% for PPT.

  • Matrix Effect (ME):

    • Calculate:

      
      .
      
    • Values between 85-115% indicate negligible suppression.[1]

    • Self-Check: If ME < 50%, switch from PPT to SPE protocol immediately.

References

  • Thermo Fisher Scientific. (2020). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[1][4] Application Note. Link

  • Waters Corporation. (2021). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notebook. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-trimethylbutanamide.[1] (Used for structural confirmation of similar valine amides). Link[1]

  • Eccles, K. S., et al. (2013). Separation of polar analytes using HILIC-MS/MS.[1] Journal of Chromatography B. (General reference for HILIC conditions of polar amines).

Sources

Application Note: Establishing Robust MRM Transitions for 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of optimized and reliable Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, 2-Amino-N,N,3-trimethyl-butanamide-d6. As a stable isotope-labeled internal standard, it plays a critical role in achieving high accuracy and precision in quantitative bioanalytical assays.[1][2] This application note details the scientific rationale behind MRM transition selection, a step-by-step protocol for experimental determination, and best practices for method implementation. The target audience for this guide includes researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry.

Introduction: The Role of Deuterated Internal Standards

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability throughout the analytical process.[1] this compound is a deuterated analog of its parent compound, designed to co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties. This near-perfect mimicry allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring robust and reliable quantification.[1][2]

The cornerstone of a successful quantitative LC-MS/MS assay is the development of a highly specific and sensitive MRM method.[3] MRM is a tandem mass spectrometry technique that enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4][5][6] This application note provides the foundational knowledge and a practical workflow for establishing optimal MRM parameters for this compound.

Foundational Principles of MRM Method Development

Multiple Reaction Monitoring relies on the unique fragmentation pattern of a molecule. The process involves two stages of mass selection within a triple quadrupole mass spectrometer:

  • Q1 (First Quadrupole): Selects the precursor ion (also known as the parent ion), which is the protonated or deprotonated molecule of interest. For this compound, this will be the [M+H]⁺ ion.

  • Q2 (Collision Cell): The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Selects a specific fragment ion (also known as a product or daughter ion) for detection.

This two-stage mass filtering significantly reduces chemical noise and increases the signal-to-noise ratio, leading to high sensitivity and specificity.[7]

Experimental Workflow for MRM Transition Determination

The following protocol outlines a systematic approach to determine the optimal MRM transitions for this compound.

Materials and Reagents
  • This compound reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

Step-by-Step Protocol

Step 1: Compound Information and Theoretical Precursor Ion Determination

  • Molecular Formula: C₇H₁₀D₆N₂O

  • Molecular Weight: The non-deuterated form has a molecular weight of approximately 144.21 g/mol .[8] With six deuterium atoms replacing six hydrogen atoms, the molecular weight will increase by approximately 6.036 Da.

  • Predicted Monoisotopic Mass: ~150.2 g/mol

  • Predicted [M+H]⁺ (Precursor Ion): ~151.2 m/z

Step 2: Direct Infusion and Precursor Ion Confirmation

  • Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan in positive ion mode (Q1 scan) to identify the protonated molecular ion, [M+H]⁺. The most abundant ion in this scan will be your precursor ion.

Step 3: Product Ion Scan and Fragment Ion Identification

  • Set the mass spectrometer to product ion scan mode.

  • In this mode, Q1 is fixed to transmit the precursor ion determined in Step 2 (~151.2 m/z).

  • Vary the collision energy (CE) in the collision cell (Q2) to induce fragmentation. A typical starting range is 5-40 eV.

  • Q3 scans a range of m/z values to detect all fragment ions produced.

  • Identify the most intense and stable fragment ions. These will be your potential product ions for the MRM transitions. Common fragmentation patterns for amino acid derivatives often involve the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or parts of the side chain.[9]

Step 4: MRM Method Optimization

  • Select at least two of the most abundant and specific product ions identified in Step 3. Using multiple transitions adds confidence to the identification and quantification.

  • Create an MRM method with the selected precursor ion and your chosen product ions.

  • For each transition, optimize the collision energy (CE) to maximize the signal intensity of the product ion. This is typically done by performing multiple injections while ramping the CE for each transition.

  • Optimize other instrument parameters such as cone voltage (or declustering potential) to maximize the precursor ion signal.

Visualizing the Workflow

The following diagram illustrates the systematic process for developing an MRM method.

MRM_Development_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_method Method Finalization A 1. Obtain Compound Info (Formula, MW) B 2. Prepare Standard Solution (1 µg/mL in 50:50 MeOH:H2O) A->B C 3. Direct Infusion B->C D 4. Q1 Scan (Confirm Precursor Ion [M+H]⁺) C->D E 5. Product Ion Scan (Identify Fragment Ions) D->E F 6. Optimize Collision Energy (CE) & Cone Voltage E->F G 7. Select ≥2 MRM Transitions (Precursor -> Product) F->G H 8. Create Final MRM Method G->H

Caption: Workflow for MRM Method Development.

Predicted MRM Transitions and Optimized Parameters

Based on the structure of 2-Amino-N,N,3-trimethyl-butanamide, the following table provides predicted MRM transitions and starting points for optimization. Note: These values are theoretical and must be confirmed and optimized experimentally on your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureCone Voltage (V)Collision Energy (eV)
~151.2>100Loss of the N,N-dimethylamine group20 - 4010 - 25
~151.2>80Further fragmentation of the primary product ion20 - 4015 - 30
~151.2>50Cleavage of the tert-butyl group20 - 4020 - 35

Fragmentation Pathway

The fragmentation of this compound in the collision cell is a critical step for generating unique product ions. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway Precursor Precursor Ion [C₇H₁₀D₆N₂O+H]⁺ m/z ~151.2 Fragment1 Product Ion 1 Loss of (CH₃)₂NH m/z >100 Precursor->Fragment1 - (CH₃)₂NH Fragment2 Product Ion 2 Loss of C(CH₃)₃ m/z >50 Precursor->Fragment2 - C₄H₉ Fragment3 Product Ion 3 Further Fragmentation m/z >80 Fragment1->Fragment3 - CO

Caption: Proposed Fragmentation of this compound.

Conclusion and Best Practices

Developing a robust and sensitive MRM method is fundamental to achieving high-quality quantitative data. For this compound, a systematic approach of direct infusion, precursor identification, product ion scanning, and parameter optimization will yield reliable MRM transitions.

Key Recommendations:

  • Always empirically determine and optimize MRM transitions on your specific mass spectrometer, as optimal conditions can vary between instruments.

  • Select at least two transitions per compound to ensure specificity and confirm identity. The ratio of the two transitions should be consistent across all samples and standards.

  • Consider using scheduled MRM for methods with a large number of analytes to maximize dwell time and improve sensitivity.[10]

  • Thoroughly validate the final method according to relevant guidelines to assess parameters such as sensitivity, specificity, precision, and accuracy.[10]

By following the principles and protocols outlined in this application note, researchers can confidently develop and implement a high-performing MRM assay for the quantification of analytes using this compound as an internal standard.

References

  • MtoZ Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]

  • AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Retrieved from [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

  • Taylor & Francis. (n.d.). MRM – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link]

  • Sciex. (n.d.). Development of an MRM method. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Reddit. (2024, March 16). MRM development : r/massspectrometry. Retrieved from [Link]

  • Wiley Online Library. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of N,N-Dimethylvalinamide via Stable Isotope Dilution (d6-IS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the spiking recovery and validation methodology for N,N-Dimethylvalinamide using its deuterated analog, N,N-Dimethylvalinamide-d6 , as an Internal Standard (IS).

This guide is structured for bioanalytical scientists and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous validation data for regulatory submissions (FDA/EMA).[1]

Introduction & Scientific Rationale

N,N-Dimethylvalinamide (often identified as L-Valine dimethylamide or 2-amino-N,N,3-trimethylbutanamide) is a critical intermediate in the synthesis of peptide therapeutics and a potential degradation impurity in valine-derived pharmaceuticals (e.g., specific sartans or valerate-ester drugs).[1]

Because of its low molecular weight (~144 Da), high polarity, and lack of a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the detection method of choice.[1] However, small polar amides are highly susceptible to ion suppression from matrix components (phospholipids, salts).[1]

The Solution: The use of N,N-Dimethylvalinamide-d6 (where the N-methyl groups are deuterated, –CON(CD3)2) provides an ideal Internal Standard.[1] It co-elutes with the analyte, experiencing the exact same ionization environment, thereby correcting for matrix effects and extraction losses.

Scope of this Protocol

This guide addresses the specific request for "spiking recovery methods" by covering three distinct validation pillars:

  • Analyte Recovery: Validating the extraction efficiency of the native drug.

  • IS Recovery: Ensuring the d6-IS itself is recovered consistently (often overlooked but critical).

  • Matrix Factor: Quantifying ion suppression/enhancement.[1]

Chemical Context & Method Parameters

Before initiating the recovery protocol, ensure your LC-MS/MS system is optimized for these physicochemical properties.

ParameterAnalyte: N,N-DimethylvalinamideIS: N,N-Dimethylvalinamide-d6
Molecular Formula C7H16N2OC7H10D6N2O
Monoisotopic Mass ~144.13 Da~150.17 Da
Polarity Positive (ESI+)Positive (ESI+)
Precursor Ion (Q1) 145.1 [M+H]+151.1 [M+H]+
Key Product Ion (Q3) 72.1 (Valine immonium)72.1 (Unchanged) or 78.1
Solubility Soluble in MeOH, Water, DMSOSame

Critical Note: Do not confuse N,N-Dimethylvalinamide (Amino acid derivative) with N,N-Dimethylvaleramide (Pentanoic acid amide, solvent).[1] Ensure your Certificate of Analysis (CoA) matches the structure (S)-2-amino-N,N,3-trimethylbutanamide .[1]

Experimental Workflow: The "Three-Set" Design

To rigorously calculate recovery and matrix effects according to FDA M10 guidelines, you must prepare three distinct sets of samples.

Diagram 1: The Validation Workflow

}

Figure 1: The "Three-Set" experimental design required to distinguish Extraction Efficiency from Matrix Effects.

Detailed Protocol: Spiking & Extraction

Preparation of Stock Solutions[4][5]
  • Master Stock (Analyte): Dissolve 10 mg N,N-Dimethylvalinamide in 10 mL MeOH (1 mg/mL).

  • Master Stock (IS): Dissolve 1 mg N,N-Dimethylvalinamide-d6 in 10 mL MeOH (100 µg/mL).

  • Working IS Solution: Dilute IS stock to ~500 ng/mL in 50:50 MeOH:Water. This concentration should yield a signal ~10x higher than the LLOQ of the analyte.

Sample Preparation (Protein Precipitation Method)

Applicable for Plasma/Serum matrices.[1] For API impurities, use Dilute-and-Shoot.[1]

Step 1: Spiking (Set C - Pre-Extraction)

  • Aliquot 50 µL of blank matrix into a 1.5 mL tube.

  • Add 10 µL of Analyte Working Standard (Low, Mid, or High QC).

  • Crucial: Add 10 µL of d6-IS Working Solution here for routine analysis. (For the validation experiment described below, follow the specific "Set" instructions).

Step 2: Extraction

  • Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 3: Transfer

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • (Optional) Dilute 1:1 with water if peak shape is poor due to high organic content.[1]

Validation Logic: Calculating Recovery vs. Matrix Effect

This section details how to process the data from the "Three-Set" experiment.

Set A (Neat Standard): Analyte/IS in pure solvent (Mobile Phase). Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte/IS.[1] Set C (Pre-Extraction Spike): Matrix spiked with Analyte/IS, then extracted.[1]

Calculation Formulas
A. Absolute Recovery (Extraction Efficiency)

This tells you how much analyte is lost during the precipitation/centrifugation steps.[1]


[1]
  • Target: > 50% (consistent).

  • Why it matters: If recovery is <10%, the method is not robust.

B. Matrix Factor (MF)

This quantifies ion suppression (MF < 1) or enhancement (MF > 1).[1]


[1]
  • IS-Normalized MF: $ \frac{\text{MF (Analyte)}}{\text{MF (IS)}} $

  • Target: IS-Normalized MF should be close to 1.0 (0.85 – 1.15).

Diagram 2: Calculation Logic

}

Figure 2: Logical flow for deriving Recovery and Matrix Factor from peak area data.

Troubleshooting & Optimization

Issue 1: Low Absolute Recovery (< 40%)
  • Cause: N,N-Dimethylvalinamide is polar.[1] It may not precipitate well or may bind to the protein pellet.

  • Solution:

    • Change precipitation solvent from Acetonitrile to Methanol (often better solubility for amides).[1]

    • Add 0.1% Formic Acid to the extraction solvent to disrupt protein binding.

    • Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate if the sample is dirty, though recovery might drop for polar compounds.[1]

Issue 2: Divergent Matrix Factors (IS not tracking Analyte)
  • Symptom: The Matrix Factor for the Analyte is 0.5 (50% suppression), but the MF for the d6-IS is 0.8.[1]

  • Cause: Deuterium Isotope Effect (rare but possible in chromatography).[1] The d6-IS might elute slightly earlier than the native compound, placing it in a different suppression zone.

  • Solution:

    • Use a C18 column with high aqueous stability (e.g., Waters HSS T3) or a HILIC column .[1]

    • Adjust the gradient to ensure the Analyte and IS co-elute perfectly.

References

  • FDA (U.S. Food and Drug Administration). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.

Sources

Application Notes and Protocols for 2-Amino-N,N,3-trimethyl-butanamide-d6 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Organization]

Introduction: The Imperative for Precision in Proteomics

Quantitative proteomics is fundamental to unraveling complex biological processes, from elucidating disease mechanisms to discovering novel therapeutic targets. A key challenge in this field is achieving accurate and reproducible quantification of proteins and peptides across different samples and experimental runs.[1][2] Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the cornerstone of quantitative proteomics due to their high sensitivity and specificity.[1][3] However, the accuracy of LC-MS/MS quantification can be compromised by various factors, including sample loss during preparation, variations in ionization efficiency, and instrument drift.[3][4] To mitigate these sources of error, the use of stable isotope-labeled internal standards is the undisputed gold standard.[3] This document provides a detailed guide to the application of 2-Amino-N,N,3-trimethyl-butanamide-d6 as a robust internal standard for the precise quantification of its non-labeled analogue or structurally similar small molecules in complex biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] In this approach, a known quantity of the deuterated standard is spiked into a sample at the earliest stage of preparation.[3] Because this compound is chemically identical to its non-labeled counterpart, it experiences the same processing variations, including extraction efficiency, matrix effects, and ionization suppression or enhancement.[3][5] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference imparted by the six deuterium atoms.[3] Consequently, the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard remains constant, enabling highly accurate and precise quantification.[3]

I. Physicochemical Properties and Suitability as an Internal Standard

2-Amino-N,N,3-trimethyl-butanamide is a small molecule with the following key characteristics:

PropertyValueSource
Molecular FormulaC7H16N2O[6]
Molecular Weight144.21 g/mol [6]
IUPAC Name2-amino-N,N,3-trimethylbutanamide[6]

The deuterated form, this compound, retains nearly identical physicochemical properties, ensuring it co-elutes with the analyte during chromatography and behaves similarly during ionization.[4] The six deuterium atoms provide a clear mass shift, preventing isotopic overlap and ensuring distinct detection from the non-labeled analyte.

II. Application: Quantification of a Hypothetical Small Molecule Drug Candidate

For the purpose of this guide, we will consider a hypothetical application: the quantification of "Analyte X," a novel therapeutic small molecule with a chemical structure analogous to 2-Amino-N,N,3-trimethyl-butanamide, in human plasma. This scenario is common in drug development, where precise pharmacokinetic profiling is essential.

Experimental Workflow Overview

The overall workflow for the quantification of Analyte X using its deuterated internal standard is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Spike with this compound s1->s2 s3 Protein Precipitation s2->s3 s4 Supernatant Evaporation & Reconstitution s3->s4 a1 Chromatographic Separation (LC) s4->a1 a2 Mass Spectrometric Detection (MS/MS) a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for quantification of an analyte using a deuterated internal standard.

III. Detailed Protocols

A. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Analyte X and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume and vortex thoroughly to ensure complete dissolution.

    • Store at -20°C. These stocks are typically stable for several months.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the Analyte X primary stock solution with a 50:50 methanol:water mixture. The concentration range should encompass the expected analyte concentrations in the study samples.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution with the same diluent.

B. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte and internal standard from a plasma matrix.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to each tube. Vortex briefly. The early addition of the internal standard is crucial to account for any variability in the subsequent steps.[3]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard mobile phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and internal standard from the column.
Flow Rate 0.4 mL/minA typical flow rate for this column dimension.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Gradient 5% to 95% B over 5 minutesA generic gradient to be optimized for analyte retention time.

Mass Spectrometry (MS) Parameters:

The MS should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for amine-containing compounds.
MRM Transitions To be determined empiricallyPrecursor ion (Q1) will be the [M+H]+ of the analyte and IS. Product ion (Q3) will be a stable fragment ion.
Example MRM Transitions:
Analyte XQ1: 145.1 -> Q3: (e.g., 86.1)Q1 corresponds to the protonated molecule. Q3 is a characteristic fragment.
IS (d6)Q1: 151.1 -> Q3: (e.g., 92.1)The +6 Da shift in both precursor and a fragment containing the deuterated part.
Collision Energy To be optimized for each transitionEnsures optimal fragmentation for the selected product ions.

IV. Data Analysis and Quantification

  • Peak Integration: The chromatographic peaks for both the analyte and the internal standard are integrated using the instrument's software.

  • Response Ratio Calculation: The peak area of the analyte is divided by the peak area of the internal standard for each injection.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Sample Quantification: The concentration of the analyte in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Principle of Quantification

The relationship between the analyte, internal standard, and the calibration curve is illustrated below.

quantification cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte Analyte Signal (Area_A) Ratio Calculate Ratio (Area_A / Area_IS) Analyte->Ratio IS Internal Standard Signal (Area_IS) IS->Ratio CalCurve Calibration Curve (y = mx + c) Concentration Analyte Concentration CalCurve->Concentration Ratio->Concentration Apply to Calibration Curve

Caption: Data processing for quantification using an internal standard.

V. Conclusion and Best Practices

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of its non-labeled analogue or structurally similar compounds in complex biological matrices. Its near-identical chemical behavior and distinct mass shift make it an ideal tool for correcting analytical variability, thereby ensuring high-quality, reproducible data in proteomics and metabolomics research. For optimal results, it is imperative to ensure the isotopic purity of the deuterated standard is high (typically ≥98%) to avoid any contribution to the analyte signal.[4] Furthermore, the stability of the deuterium labels should be confirmed to prevent back-exchange with hydrogen atoms from the solvent or matrix.

VI. References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at:

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at:

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at:

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at:

  • Introduction to deuterated internal standards in mass spectrometry - Benchchem. Available at:

  • 2-Amino-N,3,3-Trimethylbutanamide | C7H16N2O | CID 3496445 - PubChem. Available at:

  • Proteomics: Concepts and applications in human medicine - PMC. Available at:

  • Application of proteomics for discovery of protein biomarkers - ResearchGate. Available at:

Sources

abiotic peptide formation studies using deuterated valinamide

Application Note: Abiotic Peptide Formation Studies Using Deuterated Valinamide ( -Val-NH )

Executive Summary

This application note details a rigorous protocol for studying abiotic peptide bond formation using deuterated valinamide (


-Val-NH

)


Salt-Induced Peptide Formation (SIPF)Wet-Dry Cycle




Scientific Background & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge of Abiotic Synthesis

Thermodynamically, peptide bond formation in aqueous solution is unfavorable (

1
  • Salt-Induced Peptide Formation (SIPF): Utilizes Cu(II) ions as a template and high NaCl concentrations to lower water activity, facilitating dehydration.[1]

  • Wet-Dry Cycles: Drive condensation through fluctuating hydration states.

Why Valinamide?

Valinamide (Val-NH

The Deuterium Validation System

When




  • Contamination Signal: Exclusively

    
    -peptides (biological origin).
    
  • True Synthesis Signal: A mixture of

    
    -
    
    
    ,
    
    
    -
    
    
    ,
    
    
    -
    
    
    , and
    
    
    -
    
    
    .
Mechanism of Cu(II)-Mediated Polymerization

The SIPF reaction relies on a Cu(II) complex where the metal ion coordinates the amino group and the amide oxygen, positioning two substrate molecules for nucleophilic attack.

SIPF_MechanismValValinamide(Substrate)ComplexActive Complex[Cu(Val-NH2)2]2+Val->Complex CoordinationCuCu(II) Ion(Catalyst)Cu->ComplexAttackNucleophilicAttackComplex->Attack Template EffectDipeptideDipeptide(Val-Val-NH2)Attack->Dipeptide -NH3 (Condensation)

Figure 1: Mechanism of Copper-Catalyzed Valinamide Dimerization. The Cu(II) ion acts as a template, bringing two valinamide molecules into proximity to facilitate peptide bond formation.

Experimental Protocol

Reagents and Equipment
  • Substrates:

    • L-Valinamide HCl (

      
      , >99% purity).
      
    • L-Valinamide-

      
       HCl (isopropyl-
      
      
      ,
      
      
      -
      
      
      ; >98% isotopic enrichment).
  • Catalyst Matrix (SIPF):

    • CuCl

      
      [1] · 2H
      
      
      O (Analytical Grade).
    • NaCl (Ultra-pure, baked at 500°C to remove organics).

  • Solvent: LC-MS grade water (Milli-Q).

  • Instrumentation: UHPLC coupled to Q-TOF or Orbitrap Mass Spectrometer.

Protocol: Salt-Induced Peptide Formation (SIPF)[10]

Step 1: Preparation of Isotopic Mix

  • Prepare a 0.1 M stock solution of

    
    -Valinamide in water.
    
  • Prepare a 0.1 M stock solution of

    
    -Valinamide in water.
    
  • Mix equimolar amounts (1:1 ratio) to create the Substrate Master Mix .

Step 2: Reaction Assembly

  • In a sterile glass vial, combine:

    • 500 µL Substrate Master Mix (Final conc: 0.05 M).

    • 100 µL CuCl

      
       (0.5 M stock).
      
    • NaCl to saturation (~4-5 M final concentration).

  • Adjust pH to 2.5–3.0 using dilute HCl or NaOH. Note: This pH range prevents Cu(OH)

    
     precipitation while maintaining amine reactivity.
    
  • Seal vial and incubate at 80°C for 7–14 days .

Step 3: Quenching and Desalting

  • Stop reaction by cooling to 4°C.

  • Add EDTA (equimolar to Cu) to chelate copper ions, breaking the complex.

  • Perform Solid Phase Extraction (SPE) using a C18 cartridge to remove excess NaCl and Cu-EDTA, eluting peptides with 50% Acetonitrile/Water.

Protocol: Wet-Dry Cycling (Alternative)
  • Pipette 100 µL of Substrate Master Mix onto a clay mineral surface (e.g., Montmorillonite).

  • Dry at 80°C for 24 hours.

  • Rehydrate with 100 µL water.

  • Repeat cycle 10–20 times.

  • Extract products with water/acetonitrile.

Analytical Workflow & Data Interpretation

The core validation lies in Mass Spectrometry. You must look for the "scrambled" mass signatures.

Expected Mass Shifts (LC-MS)

Valinamide Monomer (




Table 1: Theoretical m/z Values (Protonated [M+H]


)
SpeciesCompositionLabeling PatternTheoretical m/z (approx)Origin
Monomer Val-NH


117.17Substrate
Monomer Val-NH


125.22Substrate
Dimer (Val)

-NH


-

216.30Synthesis or Contam.
Dimer (Val)

-NH


-

224.35 Proof of Synthesis
Dimer (Val)

-NH


-

224.35 Proof of Synthesis
Dimer (Val)

-NH


-

232.40Synthesis

Note: The




Workflow Diagram

WorkflowPrepStep 1: PrepMix d0 & d8 Valinamide (1:1)ReactStep 2: ReactionSIPF (Cu/NaCl) or Wet-DryPrep->ReactProcessStep 3: Work-upEDTA Quench & SPE DesaltingReact->ProcessAnalyzeStep 4: LC-MS/MSTarget m/z 216, 224, 232Process->AnalyzeResult_ContamResult A:Only m/z 216 found(CONTAMINATION)Analyze->Result_Contam No scramblingResult_SynthResult B:1:2:1 Ratio (216:224:232)(ABIOTIC SYNTHESIS)Analyze->Result_Synth Scrambling observed

Figure 2: Experimental Workflow for Isotopic Validation. The detection of mixed isotopologues (Result B) is the definitive standard for abiotic chemistry.

Troubleshooting & Critical Parameters

  • Copper Precipitation: If the solution turns cloudy (blue precipitate), the pH is likely >4.0. Maintain pH <3.0 for SIPF.

  • Back-Hydrolysis: Peptide bonds are unstable in aqueous solution over long periods. Do not exceed 14 days incubation without sampling.

  • MS Signal Suppression: High NaCl content suppresses ionization in ESI-MS. The desalting step (Section 3.2, Step 3) is mandatory .

References

  • Schwendinger, M. G., & Rode, B. M. (1992).[2] Investigations on the mechanism of the salt-induced peptide formation.[3][2][1][4][5] Origins of Life and Evolution of Biospheres, 22(6), 349-359.[2]

  • Plankensteiner, K., Reiner, H., & Rode, B. M. (2005).[5] Stereoselective differentiation in the salt-induced peptide formation reaction and its relevance for the origin of life. Peptides, 26(4), 535-541.[5]

  • Forsythe, J. G., et al. (2015). Ester-mediated amide bond formation driven by wet–dry cycles: A possible path to polypeptides on the prebiotic Earth.[6] Angewandte Chemie International Edition, 54(34), 9871-9875.

  • NovoPro Labs. (n.d.). Stable Isotope Labeled Peptides: Applications in MS and NMR.

Troubleshooting & Optimization

resolving peak tailing for N,N-Dimethylvalinamide-d6 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Knowledge Base

Executive Summary & Molecule Profile

The Challenge: N,N-Dimethylvalinamide-d6 is a tertiary amine. Unlike neutral compounds, it possesses a basic nitrogen center (dimethylamino group) that is highly prone to protonation under standard reverse-phase conditions (pH < 8).

The Root Cause: At typical LC-MS pH levels (pH 2.5–4.0), the dimethylamino group is positively charged (


). This cation interacts electrostatically with residual, negatively charged silanol groups (

) on the silica column surface. This secondary interaction—acting like a weak cation exchanger—slows down a portion of the analyte population, causing the characteristic "tail" on the chromatogram.[1]

Molecule Specifications:

  • Target: N,N-Dimethylvalinamide-d6 (Internal Standard).

  • Functional Group: Tertiary Amine (Basic).

  • pKa (Estimated): ~9.0–9.5 (Amine protonation).

  • Primary Issue: Asymmetry Factor (

    
    ) > 1.5.
    

Diagnostic Workflow

Before altering chemistry, isolate the source of the tailing using this logic flow.

DiagnosticFlow Start START: Peak Tailing Observed CheckSystem Step 1: Check System Hardware (Tubing & Connections) Start->CheckSystem Decision1 Is tailing seen for ALL peaks? CheckSystem->Decision1 CheckColumn Step 2: Check Column History (Voiding or Age) Decision2 Is the column old (>500 injections)? CheckColumn->Decision2 CheckChem Step 3: Analyze Chemistry (Mobile Phase & Solvent) ActionMethod Proceed to Method Optimization (See Modules below) CheckChem->ActionMethod Decision1->CheckColumn No (Chemistry Issue) ActionSystem Fix: Reduce tubing length/ID Check for dead volume Decision1->ActionSystem Yes (System Issue) Decision2->CheckChem No ActionReplace Fix: Replace Column (Bed Collapse) Decision2->ActionReplace Yes

Figure 1: Diagnostic logic tree to distinguish between hardware failure (system void) and chemical incompatibility.

Method Optimization Modules

Module A: Mobile Phase Chemistry (The "Chemical" Fix)

Objective: Suppress silanol interactions by increasing ionic strength.

Many researchers use 0.1% Formic Acid (FA) for LC-MS. However, FA is a weak acid with low ionic strength, which fails to "mask" silanol groups effectively.

Protocol: The "Buffer Swap" Replace 0.1% Formic Acid with Ammonium Formate . The ammonium ions (


) act as counter-ions, competing with your analyte for the silanol sites, effectively blocking them.
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanism
Modifier 0.1% Formic Acid10 mM Ammonium Formate + 0.05% Formic Acid Increases ionic strength;

shields silanols.
pH ~2.7~3.2 - 3.5 Slightly higher pH ensures buffer capacity without compromising MS sensitivity.
Result Tailing Factor > 1.8Tailing Factor < 1.3 Competitive inhibition of secondary interactions.

Note: Do not use Triethylamine (TEA) for LC-MS applications as it causes severe signal suppression. Stick to volatile ammonium salts [1].

Module B: Stationary Phase Selection (The "Physical" Fix)

Objective: Use a column surface that repels the positive charge of N,N-Dimethylvalinamide.

If mobile phase adjustment is insufficient, the column chemistry is likely the bottleneck. Traditional C18 columns (even "end-capped" ones) often retain residual silanol activity.

Recommended Technology: Charged Surface Hybrid (CSH) CSH particles have a low-level positive surface charge. Since N,N-Dimethylvalinamide is also positively charged at acidic pH, the surface repels the analyte, preventing it from getting "stuck" on the surface silanols.

ColumnMechanism cluster_0 Traditional C18 (Attraction) cluster_1 CSH Technology (Repulsion) Silanol Silanol (Si-O⁻) Analyte1 Analyte (NH⁺) Silanol->Analyte1 Electrostatic Attraction Surface Surface Charge (+) Analyte2 Analyte (NH⁺) Surface->Analyte2 Electrostatic Repulsion

Figure 2: Mechanism of action. Traditional silica attracts basic analytes (left), while Charged Surface Hybrid (CSH) columns repel them (right), sharpening the peak [2].

Module C: Injection Solvent (The "Strong Solvent" Effect)

Objective: Prevent peak distortion caused by solvent mismatch.

Injecting a sample dissolved in 100% Methanol or Acetonitrile onto a column equilibrating in 95% Water causes the analyte to travel too fast through the column head, resulting in "fronting" or split peaks that can look like tailing.

Protocol: The Dilution Test

  • Prepare your standard in 100% Organic solvent.

  • Dilute an aliquot 1:5 with Water (or your starting mobile phase).

  • Inject both.

  • Observation: If the diluted sample has a sharp peak and the undiluted one tails/fronts, your issue is the injection solvent.

Frequently Asked Questions (FAQ)

Q1: Why does my deuterated standard (d6) tail more than the native analyte? A: Theoretically, they should have identical peak shapes. If the d6 tails significantly more:

  • Check Purity: Synthesis of deuterated standards can leave precursors. A "shoulder" might be a co-eluting impurity, not tailing.

  • Mass Overload: Are you injecting the IS at a much higher concentration than the native analyte? Overloading the column sites will cause tailing.[2][3][4] Ensure the IS concentration is within the linear dynamic range of the column [3].

Q2: Can I use TFA (Trifluoroacetic Acid) to fix the tailing? A: Yes, 0.05% TFA is excellent for suppressing silanol interactions because it is a strong ion-pairing agent. However , for LC-MS, TFA causes significant signal suppression (up to 50-90% loss). If you must use TFA, use the "TFA fix": Add 10% Propionic Acid or Isopropanol to the post-column flow to break the ion pair before it enters the MS source, or switch to "Difluoroacetic acid" (DFA) as a compromise.

Q3: My retention time is shifting. Is this related to the tailing? A: Yes. If the analyte is interacting with silanols, the retention becomes dependent on the "activation" state of the silica, which changes with pH and column age. Solving the silanol interaction (via Ammonium Formate or CSH columns) usually stabilizes retention times as well.

References

  • McCalley, D. V. (2004).[5] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. Waters White Paper.

  • LCGC International. (2025). Troubleshooting Essentials: Peak Tailing and Fronting.[2][4] LCGC North America.

Sources

preventing deuterium exchange in 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-N,N,3-trimethyl-butanamide-d6. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable and accurate use of this deuterated internal standard in quantitative analyses. This guide provides in-depth answers to common questions and troubleshooting workflows to prevent the loss of isotopic purity due to deuterium exchange.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a critical issue for my analysis?

Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For quantitative analysis using techniques like LC-MS, this is a significant problem. Deuterated compounds are used as internal standards because they are chemically almost identical to the analyte but have a different mass, allowing for precise quantification.[2] If deuterium atoms are lost from the standard and replaced with hydrogen, the mass of the standard changes, compromising its isotopic purity.[3] This can lead to two major analytical errors:

  • Inaccurate Quantification: The signal for the internal standard decreases, while a signal for the unlabeled analyte can artificially appear or increase, leading to erroneously high calculations of your target analyte's concentration.[4]

  • Loss of Confidence: The reliability and reproducibility of your entire analytical method are called into question.[5]

The primary goal is to maintain the integrity of the carbon-deuterium (C-D) bonds, which are generally stable. However, protons attached to heteroatoms (like nitrogen or oxygen) are highly susceptible to exchange.

Q2: Which positions on this compound are susceptible to exchange?

To understand susceptibility, we must first look at the molecule's structure and the likely positions of the six deuterium atoms (-d6). The most common and stable labeling strategy for a molecule like this involves placing the deuterium on methyl groups attached to a carbon atom, as C-D bonds are significantly more stable than N-D or O-D bonds. For this compound, the deuteriums are typically located on the two N-methyl groups.

Diagram 1: Structure and Susceptibility

This diagram illustrates the structure of this compound, highlighting the stable deuterated positions and the highly exchangeable protons on the primary amine.

StorageWorkflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_usage Daily Use start Receive Neat Standard dissolve Dissolve in 100% Aprotic Solvent (e.g., Acetonitrile) start->dissolve  Step 1 aliquot Aliquot into small volumes in amber vials dissolve->aliquot  Step 2 store Store at -80°C (Tightly Sealed) thaw Thaw one aliquot on ice aliquot->thaw dilute Prepare Working Solution (Dilute into final matrix immediately before use) thaw->dilute  Step 3 analyze Analyze Samples Promptly dilute->analyze  Step 4

Caption: Workflow for preparing and storing deuterated standards.

Problem: I see a significant signal for the unlabeled (d0) analyte in my LC-MS analysis of a sample containing only the deuterated standard. Is this back-exchange?

Likely Cause: Yes, this is a classic sign of back-exchange occurring during your sample preparation or analytical workflow. The most common culprits are the sample diluent, the mobile phase, or excessive time spent under suboptimal conditions. Problems have been reported with the stability of deuterium-labeled internal standards in water. Solution: The Quench and Analyze Protocol

The principle here is borrowed from Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) studies: create conditions that "quench" or dramatically slow the exchange reaction. [6][7]

  • Acidify Your Sample: If your analytical method allows, acidify your final sample extract to a pH between 2.5 and 3.0 using a dilute acid like formic acid. This pH range is where the exchange rate for amide protons is at its minimum. [8]2. Keep it Cold: Perform all sample preparation steps, including vortexing and centrifugation, at a low temperature (0-4°C). Keep samples in an ice bath or a cooled autosampler.

  • Minimize Time: Reduce the time between final sample preparation and injection onto the LC-MS system. The longer a sample sits in the autosampler in an aqueous mobile phase, the more opportunity there is for exchange.

  • Optimize Chromatography: Use a fast chromatographic separation. [9]While you need good separation from the analyte, extended run times in aqueous mobile phases increase the risk of on-column exchange.

Diagram 3: Troubleshooting Back-Exchange

A decision-tree diagram to help users diagnose and solve back-exchange issues observed during analysis.

Troubleshooting start Problem: Unlabeled (d0) peak observed in standard q1 Is stock solution stored in aprotic solvent? start->q1 fix1 Action: Re-prepare stock in 100% Acetonitrile. Store at -80°C. q1->fix1 No q2 Are samples/mobile phase acidic (pH 2.5-4)? q1->q2 Yes ans1_no No ans1_yes Yes fix1->q2 fix2 Action: Acidify sample diluent and mobile phase with 0.1% Formic Acid. q2->fix2 No q3 Is sample prep and analysis performed cold (0-4°C)? q2->q3 Yes fix2->q3 fix3 Action: Use ice baths for prep. Set autosampler to 4°C. Minimize wait time. q3->fix3 No success Problem Solved: Back-exchange is minimized. q3->success Yes fix3->success

Caption: Troubleshooting flowchart for deuterium back-exchange.

Q4: How can I definitively test if my experimental conditions are causing deuterium exchange?

A Diagnostic Experiment:

To confirm if your workflow is the source of the problem, you can run a simple stability test. This is crucial for method validation. [3]

  • Prepare a Control: Prepare a sample of the deuterated standard in a pure aprotic solvent (e.g., acetonitrile). This is your "T0" or baseline sample, which should show maximum isotopic purity.

  • Incubate Under Test Conditions: Prepare several identical samples of the standard in your full sample matrix (including any aqueous buffers, etc.).

  • Time Points: Analyze one sample immediately (T-immediate). Incubate the remaining samples under the exact conditions of your typical workflow (e.g., 4 hours at 4°C in the autosampler, or 30 minutes at room temperature on the benchtop).

  • Analyze and Compare: Analyze the incubated samples and compare the peak area ratio of the deuterated standard to the unlabeled form against the T0 and T-immediate samples. A significant increase in the unlabeled peak area over time is clear evidence of exchange under your current conditions.

This systematic approach will help you pinpoint the exact step in your process that needs modification and will provide the data to justify changes to your protocol.

References

  • Huggins, T. G., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Available at: [Link]

  • PubMed (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PubMed. Available at: [Link]

  • Pharmaffiliates (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Available at: [Link]

  • Stable Isotopes in Nature Laboratory. Collection & Prep. Available at: [Link]

  • PubChem. 2-Amino-N,3,3-Trimethylbutanamide. Available at: [Link]

  • ResearchGate (2015). Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. ResearchGate. Available at: [Link]

  • Portland Press (2023). Fundamentals of HDX-MS. Essays in Biochemistry. Available at: [Link]

  • Wikipedia. Hydrogen–deuterium exchange. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • YouTube (2026). HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. Available at: [Link]

  • YouTube (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. Available at: [Link]

  • Moravek (2022). How To Properly Store Your Radiolabeled Compounds. Available at: [Link]

  • Chemsrc. (S)-2-amino-N,3,3-trimethylbutanamide. Available at: [Link]

  • Longdom Publishing (2022). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Mass Spectrometry & Purification Techniques. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Fundamentals of HDX-MS. Available at: [Link]

  • bioRxiv (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Available at: [Link]

  • bioRxiv (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Amino-N,N,3-trimethyl-butanamide-d6 . In high-precision bioanalysis, this compound typically serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of valine derivatives or related peptidomimetics.

Because this molecule contains two reactive centers—an


-primary amine  and a deuterated tertiary amide —it is susceptible to specific degradation pathways that can compromise your assay's accuracy. This guide moves beyond basic storage instructions to explain the mechanistic causes of signal loss and mass shifts, providing you with a self-validating troubleshooting workflow.

Module 1: Critical Degradation Pathways

Understanding how the molecule breaks down is the first step in diagnosing assay failure. The "d6" label is located on the N,N-dimethyl group (


). This structural feature dictates the stability profile.
Amide Hydrolysis (The "Silent" Signal Killer)
  • Mechanism: In the presence of water and extreme pH (acidic or basic), the amide bond cleaves.

  • Result: The molecule splits into the free amino acid (2-amino-3-methylbutanoic acid) and Dimethylamine-d6 .

  • Impact: Because Dimethylamine-d6 is highly volatile and polar, it is often lost during sample evaporation or elutes in the solvent front. You will observe a total loss of internal standard signal without the appearance of a distinct "degradant peak" in the expected retention window.

Oxidative N-Demethylation
  • Mechanism: Reactive Oxygen Species (ROS) or enzymatic activity (if used in biological matrices) can attack the N-methyl groups.

  • Isotope Effect: While the Deuterium Kinetic Isotope Effect (DKIE) stabilizes the

    
     bonds against oxidation (making the d6 analog more stable than the unlabelled parent), prolonged exposure to light or oxidants can still drive this reaction.
    
  • Impact: Sequential loss of

    
     groups leads to mass shifts of -18 Da  (assuming 
    
    
    
    ) or -3 Da (exchange).
Oxidative Deamination
  • Mechanism: The free

    
    -amine group is susceptible to oxidation, converting the amine into an imine, which hydrolyzes to an 
    
    
    
    -keto amide
    .
  • Impact: Appearance of a degradation product with a mass shift of -1 Da (loss of

    
    , gain of 
    
    
    
    is +16, net effect varies by pathway).

Module 2: Diagnostic Workflow (Graphviz)

Use this logic tree to identify the root cause of stability issues based on your LC-MS/MS data.

DegradationPathway cluster_0 Detection Outcome Parent Parent Compound (this compound) [M+H]+ Hydrolysis Hydrolysis Product (Valine Analog) Loss of d6-Label Parent->Hydrolysis Acid/Base Hydrolysis (pH < 2 or > 9) Oxidation N-Oxide / Demethylated (Mass Shift -3 to -18 Da) Parent->Oxidation Oxidative Stress / Light (Slow) Keto Alpha-Keto Amide (Oxidative Deamination) Parent->Keto Oxidative Deamination DMA Dimethylamine-d6 (Volatile/Lost) Hydrolysis->DMA Cleavage

Caption: Diagnostic logic flow. Red paths indicate critical failure modes (Hydrolysis) where the isotopic label is physically cleaved from the analyte backbone.

Module 3: Troubleshooting Q&A

Scenario A: Signal Disappearance

Q: My Internal Standard (IS) peak area decreases over 24 hours in the autosampler, but I don't see new peaks. Why?

  • Diagnosis: Amide Hydrolysis .[1]

  • Explanation: The d6-label is on the leaving group (dimethylamine). When the amide bond breaks, the UV/MS-active backbone (the amino acid part) remains, but it is no longer d6-labeled. The d6 part (dimethylamine) is too small and polar to be retained or detected in standard MRM windows.

  • Solution:

    • Check the pH of your reconstitution solvent. Ensure it is buffered between pH 4.0 and 7.0 .

    • Lower the autosampler temperature to 4°C . Hydrolysis rates are temperature-dependent.

Scenario B: Mass Shifts

Q: I see a new peak at [M-3]+ or [M-17]+ relative to the parent.

  • Diagnosis: Isotopic Exchange or Demethylation .

  • Explanation:

    • [M-3]+: Likely proton-deuterium exchange if the solution is highly acidic/basic for extended periods, though C-D bonds on methyls are generally robust. More likely, this is a synthesis impurity (d3-analog).

    • [M-17]+: Loss of ammonia (

      
      ) from the source (in-source fragmentation) or oxidative deamination in solution.
      
  • Solution: Perform a fragmentation scan (Product Ion Scan) . If the daughter ions also shift, the modification is on the backbone. If the daughter ions representing the dimethylamine group lose mass, the degradation is on the tag.

Scenario C: Storage Stability

Q: Can I store the stock solution in Methanol at -20°C?

  • Diagnosis: Transamidation Risk .

  • Explanation: Primary amines can react with esters or undergo transamidation in alcoholic solvents over long periods, though less likely with methanol.

  • Solution: Store stock solutions in Acetonitrile/Water (1:1) or pure DMSO . Avoid protic solvents (Methanol/Ethanol) for long-term storage of reactive amides if trace acids are present.

Module 4: Experimental Protocols

Protocol: Forced Degradation Confirmation

Use this protocol to validate the specific degradation products in your matrix.

ParameterAcid HydrolysisBase HydrolysisOxidative Stress
Reagent 0.1 M HCl0.1 M NaOH3%

Temp/Time 60°C / 2 Hours60°C / 2 HoursRT / 4 Hours
Expected Outcome Complete Signal Loss (Cleavage of d6-tag)Complete Signal Loss (Cleavage of d6-tag)Mass Shift (+16 Da) (N-Oxide formation)
Action Neutralize & InjectNeutralize & InjectQuench w/ Metabisulfite

Step-by-Step Validation:

  • Prepare a 1 µg/mL solution of the standard.

  • Aliquot into three vials (Acid, Base, Oxidative).

  • Apply conditions listed in the table.

  • Crucial Step: Monitor the Dimethylamine-d6 fragment (approx. m/z 52.1) using a separate MRM transition if possible, to confirm cleavage vs. destruction.

References

  • Amide Hydrolysis Kinetics

    • Mechanism of Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts.
  • Deuterium Isotope Stability

    • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide.
  • Peptide/Amide Bond Stability in LC-MS

    • Unwanted hydrolysis or α/β-peptide bond formation.[2][3] Royal Society of Chemistry (RSC).

  • General Stability of Stable Isotope Standards

    • Best Practices for the Use of Stable Isotope Labeled Internal Standards in LC-MS/MS.

Sources

Technical Support Center: Preventing Hydrolysis of N,N-Dimethylvalinamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing N,N-Dimethylvalinamide-d6 in their analytical workflows. As a stable isotope-labeled internal standard, the chemical and isotopic integrity of this compound is paramount for generating accurate and reproducible quantitative data. This document provides in-depth, field-proven insights into the primary stability challenge—hydrolysis—and offers robust strategies to prevent it, ensuring the long-term reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and concerns regarding the stability and handling of N,N-Dimethylvalinamide-d6.

Q1: What is N,N-Dimethylvalinamide-d6, and why is its stability so critical?

N,N-Dimethylvalinamide-d6 is the deuterated form of N,N-Dimethylvalinamide, where six hydrogen atoms on the N,N-dimethyl groups have been replaced with deuterium. It is primarily used as an internal standard in mass spectrometry-based bioanalysis. Its function is to mimic the analyte of interest through the extraction and ionization processes, correcting for variability.

The stability of this molecule is critical for two primary reasons:

  • Chemical Purity: Degradation via hydrolysis alters the molecular structure, reducing the concentration of the active standard and leading to inaccurate quantification.

  • Isotopic Purity: While the C-D bonds in this specific molecule are strong, improper storage conditions, particularly in protic solvents, can potentially risk hydrogen-deuterium (H-D) exchange over long periods, diminishing its isotopic integrity.[1]

Q2: What is hydrolysis, and why is N,N-Dimethylvalinamide-d6 susceptible to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For N,N-Dimethylvalinamide-d6, the tertiary amide bond is the site of hydrolysis.

Amide bonds are generally quite stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which gives the C-N bond a partial double-bond character.[2][3] This makes amides more resistant to hydrolysis than esters.[4] However, this reaction is significantly accelerated under acidic or basic conditions and at elevated temperatures.[5][6] The reaction breaks the amide bond to yield valine (or its corresponding carboxylate salt) and N,N-dimethylamine-d6.

The diagram below illustrates the general mechanism for both acid- and base-catalyzed hydrolysis of the amide bond.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Amide (R-CO-N(CH₃)₂) A2 Protonation of Carbonyl Oxygen A1->A2 + H₃O⁺ A3 Nucleophilic attack by H₂O A2->A3 + H₂O A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer A4->A5 A6 Elimination of Amine A5->A6 A7 Carboxylic Acid + Amine Salt A6->A7 - H₃O⁺ B1 Amide (R-CO-N(CH₃)₂) B2 Nucleophilic attack by OH⁻ B1->B2 + OH⁻ B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Amine (Leaving Group) B3->B4 B5 Carboxylate + Amine B4->B5 Proton Transfer

Caption: Acid- and Base-Catalyzed Hydrolysis Mechanisms.

Q3: What are the ideal storage conditions for long-term stability of N,N-Dimethylvalinamide-d6?

To prevent hydrolysis and other forms of degradation, proper storage is non-negotiable. The choice between storing the compound as a solid or in solution dictates the required conditions. The following table summarizes our recommendations based on established best practices for labeled compounds.[1]

Form Temperature Atmosphere Solvent Duration Key Considerations & Rationale
Solid (Lyophilized Powder) -20°C or -80°CInert (Argon or Nitrogen), DesiccatedN/AYearsRationale: Minimizes molecular motion and excludes atmospheric moisture, the key reactant for hydrolysis. An inert atmosphere prevents oxidation.
Stock Solution -20°C or -80°CInert (Argon or Nitrogen)Aprotic Organic (e.g., Acetonitrile, Ethyl Acetate)Months to >1 YearRationale: Aprotic solvents lack acidic protons and cannot participate in hydrolysis.[1] Low temperatures slow any potential degradation. Use amber vials to protect from light.
Working Solution 2-8°CWell-sealed containerAprotic OrganicWeeks to MonthsRationale: For frequently used solutions, refrigeration is acceptable.[1] Ensure the container is tightly sealed to prevent moisture absorption from the air upon warming.
Q4: How should I handle the compound for short-term use and when preparing working solutions?

Proper handling during routine lab work is as crucial as long-term storage.

  • Equilibration: Before opening, always allow the container of the solid compound or stock solution to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound, which would introduce water and accelerate hydrolysis.

  • Solvent Choice: Prepare stock and working solutions in high-purity, anhydrous aprotic organic solvents (e.g., acetonitrile, DMSO, ethyl acetate). Avoid aqueous or protic solvents like methanol or ethanol for storage, as they can facilitate hydrolysis and H-D exchange.[1]

  • pH Control: Avoid acidic or basic additives in your stock solutions. The stability of amides is highly pH-dependent, with hydrolysis rates increasing significantly at pH extremes.[5]

  • Fresh is Best: For the most sensitive assays, prepare fresh working solutions daily from a frozen stock.[1]

Q5: I suspect my N,N-Dimethylvalinamide-d6 has degraded. How can I confirm this?

If you observe inconsistent analytical results, such as drifting calibration curves or poor reproducibility, a stability check is warranted. The most reliable method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

The workflow below outlines a self-validating system to test the integrity of your standard.

Caption: Troubleshooting Workflow for Stability Verification.

Q6: What are the specific signs of hydrolysis in my analytical data?

When analyzing your sample via LC-MS or GC-MS, look for these specific indicators of hydrolysis:

  • Decrease in Parent Peak Area: The peak corresponding to the m/z of N,N-Dimethylvalinamide-d6 will decrease over time as the compound degrades.

  • Appearance of Degradant Peaks: You will see the emergence of new peaks corresponding to the hydrolysis products:

    • Valine: (or its salt)

    • N,N-dimethylamine-d6: This is a small, volatile amine.

  • Inconsistent Internal Standard Response: In a batch analysis, a degrading internal standard will show a decreasing peak area from the first injection to the last, compromising the accuracy of the entire run.

Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedures

A. Long-Term Storage (Solid Form)

  • Upon receipt, immediately place the vial of lyophilized N,N-Dimethylvalinamide-d6 in a -20°C or -80°C freezer.

  • For added protection, store the vial inside a secondary container with a desiccant.

  • Log the receipt date and lot number in your inventory.

B. Preparation of Stock Solution

  • Remove the vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Under an inert atmosphere (e.g., in a glovebox or by purging the vial with argon/nitrogen), add the required volume of anhydrous, aprotic solvent (e.g., LC-MS grade acetonitrile) to achieve the desired concentration.

  • Cap the vial tightly with a PTFE-lined cap and vortex gently until the solid is fully dissolved.

  • Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Experimental Workflow for Stability Verification

This protocol is designed to assess the stability of your N,N-Dimethylvalinamide-d6 standard under specific experimental conditions (e.g., in a prepared biological matrix).

  • Sample Preparation: Prepare at least six replicates of quality control (QC) samples at a low and high concentration in the relevant matrix (e.g., plasma, urine). Spike these QCs with the N,N-Dimethylvalinamide-d6 working solution to the final concentration used in your assay.[1]

  • Time Zero (T0) Analysis: Immediately after preparation, process and analyze three replicates of both low and high concentration QCs using your validated analytical method. Calculate the average peak area response for the internal standard. This is your T0 baseline.[1]

  • Storage: Store the remaining QC samples under the conditions you wish to test (e.g., at room temperature for short-term stability, or at 2-8°C for autosampler stability).

  • Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 12, and 24 hours), retrieve and analyze the stored QC samples.[1]

  • Data Evaluation: Calculate the average peak area response of the internal standard at each time point. Compare this to the T0 baseline. The compound is considered stable if the average response at each time point is within a predefined acceptance criterion, typically ±15% of the T0 value.[1]

References
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). Tufts University. Retrieved February 20, 2026, from [Link]

  • Hydrolysis of Amides Definition. (2025, August 15). Fiveable. Retrieved February 20, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30). Quora. Retrieved February 20, 2026, from [Link]

  • Hydrolysis of Amides. (n.d.). CIE A-Level Chemistry. Retrieved February 20, 2026, from [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Retrieved February 20, 2026, from [Link]

  • How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Analysis method for amide compounds. (2016). Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting an Internal Standard: N,N-Dimethylvalinamide-d6 vs. C13-labeled Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) is the bedrock of accuracy and precision.[1][2] Its role is to navigate the complex journey of sample preparation and analysis alongside the target analyte, correcting for variability at every step—from extraction losses to fluctuations in instrument response.[1][3][4] The ideal IS is a chemical doppelgänger of the analyte, experiencing the same physicochemical challenges but remaining distinguishable by the mass spectrometer.[2] For this, stable isotope-labeled (SIL) internal standards are the undisputed gold standard, with regulatory bodies like the FDA strongly recommending their use.[5][6][7]

This guide provides an in-depth comparison of two common stable isotope labeling strategies as they apply to a representative small molecule, N,N-Dimethylvalinamide: deuterium (d6) labeling versus Carbon-13 (C13) labeling. While direct experimental data on this specific compound is not widely published, the principles discussed are universal and grounded in extensive field experience and published literature on analogous small molecules. We will explore the nuanced-yet-critical differences that inform the choice between a deuterated and a C13-labeled standard, ensuring the selection of the most robust tool for your bioanalytical method.

The Foundation: Why Stable Isotope Labeling?

A SIL-IS is chemically identical to the analyte, differing only in the mass of some of its atoms (e.g., replacing ¹H with ²H, or ¹²C with ¹³C).[2][8] This near-perfect analogy ensures that the IS and analyte behave almost identically during sample extraction, chromatography, and ionization.[4][9] This co-elution is critical for compensating for matrix effects, a phenomenon where components in a biological sample (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[9][10]

However, not all SILs are created equal. The choice of isotope and its position in the molecule can have profound implications for data quality.

Head-to-Head Comparison: Deuterium (d6) vs. Carbon-13 (C13) Labeling

FeatureN,N-Dimethylvalinamide-d6 (Deuterium Labeled)N,N-Dimethylvalinamide-¹³Cₓ (Carbon-13 Labeled)
Primary Advantage Generally lower cost and more straightforward synthesis.[11][12]Considered the "gold standard"; superior stability and minimal chromatographic difference from the analyte.[10][11]
Isotopic Stability Can be susceptible to back-exchange where deuterium atoms swap with protons from the solvent, especially if placed on exchangeable sites (like -OH, -NH) or certain activated C-H positions.[8][12][13]Highly stable. The C-C bond is not susceptible to exchange under typical bioanalytical conditions, ensuring the label remains intact throughout the workflow.[10]
Chromatographic Behavior Often exhibits a "Deuterium Isotope Effect," causing it to elute slightly earlier than the unlabeled analyte in reversed-phase LC.[9][10][13][14]Virtually identical chromatographic retention time to the unlabeled analyte. Co-elution is almost guaranteed.[10][15]
Matrix Effect Compensation The slight retention time shift can lead to differential ion suppression/enhancement between the analyte and the IS, potentially compromising accuracy.[9][15]Co-elution ensures that both the analyte and the IS experience the exact same matrix effects at the same time, providing the most accurate correction.[10]
Metabolic Stability Deuteration at a site of metabolism can slow down the reaction (Kinetic Isotope Effect), which is useful in drug development but can be a confounding factor for an IS if it alters the metabolic profile relative to the analyte.[16][17][18] There is also a risk of metabolic loss of the deuterium label.[10][19]C13 labels are metabolically robust and do not alter the metabolic fate of the molecule.
Synthesis & Cost Synthesis is often achieved via H/D exchange processes, which can be more cost-effective.[8][20]Synthesis typically requires incorporating ¹³C-labeled building blocks, which can be more complex and expensive.[11][20][21][22]

The Causality Behind Experimental Observations

The Deuterium Isotope Effect: A Double-Edged Sword

The replacement of hydrogen with the heavier deuterium isotope results in a stronger C-D bond compared to the C-H bond.[18] This subtle change can slightly alter the molecule's lipophilicity, leading to the well-documented phenomenon where deuterated compounds elute slightly earlier from a reversed-phase HPLC column.[9]

While often minor, this chromatographic shift can be disastrous. If the analyte peak elutes in a region of significant ion suppression from the sample matrix, but the earlier-eluting deuterated IS emerges in a cleaner part of the chromatogram, the fundamental assumption of the internal standard—that it perfectly mimics the analyte's experience—is violated. This can lead to significant quantitative errors.[13] Research has shown that even a small retention time difference can result in a 26% or greater difference in the matrix effects experienced by the analyte and its SIL internal standard.[9]

Diagram: Impact of the Deuterium Isotope Effect on Matrix Compensation

G cluster_0 Ideal Co-elution (C13-IS) cluster_1 Chromatographic Shift (d6-IS) A Analyte B C13-IS C Matrix Suppression Zone D d6-IS E Analyte D->E Elutes Earlier F Matrix Suppression Zone start LC Elution Time start->A Both experience same matrix effect start->D IS avoids matrix effect, Analyte is suppressed, Quantitation is inaccurate

Caption: Ideal vs. shifted elution of internal standards.

Experimental Protocol: Evaluating Internal Standard Performance

To empirically determine the suitability of an IS, a rigorous validation process is essential, consistent with FDA and EMA/ICH M10 guidelines.[5][23]

Objective: To assess and compare the performance of N,N-Dimethylvalinamide-d6 and a C13-labeled analog as internal standards for the quantification of N,N-Dimethylvalinamide in human plasma.

Methodology:

  • Stock and Working Solution Preparation:

    • Prepare separate 1 mg/mL stock solutions of the analyte, d6-IS, and C13-IS in methanol.

    • Prepare a working standard solution of the analyte for spiking calibration standards and quality controls (QCs).

    • Prepare separate working IS solutions (e.g., at 100 ng/mL) for both the d6-IS and C13-IS in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of blank human plasma, calibration standard, or QC sample, add 150 µL of the working IS solution (either d6 or C13).

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a 96-well plate for LC-MS analysis.

  • LC-MS/MS Conditions (Hypothetical):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: Monitor specific parent → fragment transitions for the analyte, d6-IS, and C13-IS.

  • Matrix Effect Evaluation:

    • Objective: To quantify the impact of the plasma matrix on the IS response.

    • Protocol:

      • Set 1 (Neat Solution): Spike the IS into the mobile phase (post-extraction solvent). Analyze 6 replicates.

      • Set 2 (Post-Extraction Spike): Extract 6 different lots of blank human plasma. Spike the IS into the final extracted supernatant.

      • Calculation: Matrix Factor (MF) = (Peak Area in Set 2) / (Mean Peak Area in Set 1). The Coefficient of Variation (CV) of the MF across the different lots should be ≤ 15%.[5]

    • Expected Outcome: The C13-IS is expected to show a matrix factor more closely aligned with the analyte compared to the d6-IS, especially if a chromatographic shift is observed for the latter.

Diagram: Workflow for Internal Standard Matrix Effect Validation

G cluster_set1 Set 1: Neat Solution cluster_set2 Set 2: Post-Extraction Spike cluster_calc Calculation A1 Prepare IS in Final Mobile Phase A2 Inject & Measure Peak Area (n=6) A1->A2 B1 Extract Blank Plasma (6 different lots) B2 Spike IS into Extracted Supernatant B1->B2 B3 Inject & Measure Peak Area B2->B3 C1 Matrix Factor = (Peak Area Set 2) / (Mean Peak Area Set 1) C2 CV of Matrix Factor across lots ≤ 15% C1->C2

Caption: Standard workflow for assessing matrix effects on an IS.

Conclusion and Recommendation

For the development of a robust, high-integrity bioanalytical assay, a Carbon-13 labeled internal standard is unequivocally the superior choice .[10][11] Its key advantages—guaranteed co-elution with the analyte, metabolic and chemical stability, and absence of isotopic exchange—provide the highest level of assurance for accurate and reproducible quantification.[10][13] This eliminates the risks associated with the chromatographic isotope effect that can plague deuterated standards, ensuring that the IS provides a true and consistent correction for matrix effects and other analytical variables.[9][15]

References

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.gov. [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA-Akademie.de. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis-zone.com. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.com. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Hilaris, S. (2015). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 5(2). [Link]

  • Celerion. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Celerion.com. [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Researchgate.net. [Link]

  • Mischo, H., & Köhler, F. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate polymers, 303, 120448. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Resolve-mass.com. [Link]

  • X-Chem. (2024). Flow Chemistry for Contemporary Isotope Labeling. X-chemrx.com. [Link]

  • Sarma, D., & Hanzlik, R. P. (2011). Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide. Journal of labelled compounds & radiopharmaceuticals, 54(13), 795–798. [Link]

Sources

NMR spectrum validation of 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 2-Amino-N,N,3-trimethyl-butanamide-d6 An Objective Comparison & Validation Protocol for Stable Isotope Standards

Executive Summary

This guide provides a technical validation framework for This compound (N,N-Dimethylvalinamide-d6), a critical internal standard used in metabolomics and peptide synthesis monitoring.[1]

Unlike generic certificates of analysis, this document focuses on the comparative performance of the deuterated (d6) isotopologue against its non-labeled (d0) counterpart. It establishes a self-validating Quantitative NMR (qNMR) workflow to ensure isotopic enrichment (>99 atom% D) and chemical purity, addressing the specific challenge of analyzing aliphatic amides that lack strong UV chromophores.

Part 1: Structural Context & Isotopic Design

To validate this compound, one must first deconstruct its magnetic resonance signature.[1] The "d6" designation in this context refers to the hexadeuteration of the two N-methyl groups.

  • Chemical Name: this compound[1]

  • Synonym: N,N-Dimethylvalinamide-d6[1]

  • Labeling Logic: Replacement of the six dimethylamide protons (

    
    ) with deuterium (
    
    
    
    ).[1]
The Isotope Effect: d0 vs. d6 Comparison

The primary validation metric is the silencing of the amide methyl signals in the


H NMR spectrum.
FeatureNon-Labeled Standard (d0)Deuterated Standard (d6)Validation Criterion
N-Methyl Region Two distinct singlets at 2.95 & 3.10 ppm (due to restricted rotation).[1]Silent (No signals).[1]Residual proton signal < 1% integration.[1]

-Proton
Doublet at ~3.5 ppm.[1]Doublet at ~3.5 ppm.[1]Used for structural confirmation.[1][2]
Isopropyl Methyls Two doublets at ~0.9 - 1.0 ppm.[1]Two doublets at ~0.9 - 1.0 ppm.[1]Used for qNMR quantification target.[1][2][3][4][5][6][7][8][9]
Mass Shift M (Base Peak)M + 6 DaConfirmed via LC-MS.

Technical Insight: In the d0 spectrum, the N,N-dimethyl protons often appear as two singlets rather than one (approx 2.9 and 3.1 ppm) due to the partial double-bond character of the C-N amide bond, which restricts rotation on the NMR timescale. The d6 product must show a complete "clean" baseline in this region.

Part 2: Validation Workflow (The Self-Validating System)

This workflow relies on qNMR (Quantitative NMR) as the primary validation tool.[10] Unlike LC-MS, which requires a reference standard for quantification, qNMR is a primary ratio method—meaning the d6 compound validates itself against a certified internal calibrant (e.g., Maleic Acid or TCNB).

ValidationWorkflow Start Crude d6-Product Solubility Solubility Check (D2O vs CDCl3) Start->Solubility Acquisition 1H NMR Acquisition (d1 > 5*T1) Solubility->Acquisition Check1 Check: Residual N-Me Signals? Acquisition->Check1 Fail1 Fail: <99% Enrichment Check1->Fail1 Peaks Detected Pass1 Pass: Silent Region Check1->Pass1 Baseline Clean qNMR qNMR Calculation (vs. Maleic Acid) Pass1->qNMR Final Certified Purity Value qNMR->Final

Figure 1: The logic flow for validating isotopic purity and mass content. Note the critical decision point at "Residual N-Me Signals".

Part 3: Experimental Protocols

A. Sample Preparation (qNMR)

Precision weighing is the single largest source of error. This protocol minimizes gravimetric uncertainty.[1]

  • Calibrant Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable) if using D₂O solvent.[1] Use Dimethyl Sulfone if using CDCl₃.[1]

    • Why? Maleic acid provides a singlet at ~6.3 ppm, well-separated from the Valine aliphatic region (0.9–3.5 ppm).[1]

  • Weighing:

    • Weigh ~10 mg of d6-Analyte into a vial (Record to 0.01 mg).

    • Weigh ~5 mg of Calibrant into the same vial.

  • Solvation: Add 600 µL of Deuterium Oxide (

    
    , 99.9% D).
    
    • Note: Amide salts are often hygroscopic.[1] Perform weighing in a glovebox or controlled humidity environment if possible.

B. NMR Acquisition Parameters

Standard "quick" NMR scans are insufficient for validation.[1] Use these specific parameters to ensure integrals are quantitative.

  • Pulse Sequence: zg30 (Bruker) or equivalent single-pulse sequence.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Causality: The T1 relaxation time of methyl protons can be long (1–3s). To achieve 99.9% magnetization recovery,

      
       must be 
      
      
      
      .[1][5] A 30s delay ensures the integration of the calibrant and analyte are strictly proportional to molarity, not relaxation dynamics.
  • Scans (NS): 16 or 32 (Sufficient for >10 mg samples).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (25°C).[1][8]

C. Data Processing & Calculation
  • Phase/Baseline: Apply manual phase correction and a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration:

    • Integrate the Calibrant singlet (Set to defined # of protons).[8]

    • Integrate the Analyte Isopropyl Methyls (0.9–1.0 ppm, 6H total).

    • Critical Check: Integrate the "silent" N-methyl region (2.9–3.2 ppm).[1] The area here represents non-deuterated impurity (

      
       or 
      
      
      
      ).[1]
  • Purity Equation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is proton count,
    
    
    is molar mass, and
    
    
    is gravimetric mass.[1]

Part 4: Comparative Performance Analysis

Why choose qNMR over LC-MS or HPLC-UV for this specific molecule?

MethodSuitability for this compoundProsCons
qNMR Optimal Absolute quantification; detects water/solvent content; confirms isotopic enrichment simultaneously.[1]Requires ~10mg of sample; lower sensitivity than MS.
LC-MS Secondary High sensitivity; confirms Mass Shift (+6 Da).[1]Requires a reference curve (circular logic if validating the reference itself); ionization variability.
HPLC-UV Poor Cheap.[1]Critical Failure: This molecule lacks a strong chromophore (only weak amide absorbance at 210 nm).[1] Impurities with aromatic rings will be vastly over-represented.[1]
Visualizing the Signal Pathway

The following diagram illustrates why the d6-labeling is superior for complex mixture analysis (e.g., metabolomics), as it removes spectral overlap.

SpectralLogic Analyte Biological Sample (Contains Native Valine Amides) NMR_Exp 1H NMR Experiment Analyte->NMR_Exp Std_d0 Standard d0 (N-Me Singlets Present) Std_d0->NMR_Exp Std_d6 Standard d6 (N-Me Silent) Std_d6->NMR_Exp Result_d0 Result with d0: Severe Overlap in 3.0 ppm region NMR_Exp->Result_d0 Using d0 Result_d6 Result with d6: No Interference. Clean Internal Standard. NMR_Exp->Result_d6 Using d6

Figure 2: Spectral advantage of d6-labeling. By silencing the N-methyl region, the d6 standard avoids obscuring native metabolite signals in the 2.9–3.1 ppm range.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[1] BIPM QM-IAWG, 2024.[1] Link[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link[1]

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) for Content Assignment of Reference Standards."[1] Technical Review, 2023. Link

  • NIST. "Standard Reference Materials for NMR." NIST SRM Catalog. Link[1]

  • ChemicalBook. "2-Amino-N,N,3-trimethylbutanamide Spectral Data." Database Entry. Link

Sources

certificate of analysis interpretation for N,N-Dimethylvalinamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylvalinamide-d6 is the stable isotope-labeled internal standard (SIL-IS) for N,N-Dimethylvalinamide (CAS 230643-41-1), a valine derivative often utilized as a chiral auxiliary in asymmetric synthesis and a target metabolite in specific proteomic workflows.

This guide provides a technical framework for interpreting the Certificate of Analysis (CoA) of the deuterated standard and objectively compares its performance against analog internal standards and external standardization methods in LC-MS/MS applications.

Key Takeaway: While significantly more expensive than structural analogs, N,N-Dimethylvalinamide-d6 offers superior correction for matrix effects and ionization suppression, particularly in complex biological matrices (plasma, urine) or crude reaction mixtures.

Certificate of Analysis (CoA) Interpretation Guide

The CoA for a deuterated standard differs fundamentally from a neat chemical standard. It must validate not just identity and purity, but isotopic enrichment and isotopic distribution .

A. Identity & Structure
  • Chemical Name: N,N-Dimethylvalinamide-d6 (typically labeled on the N,N-dimethyl groups).

  • Structure: (S)-2-amino-3-methyl-N,N-bis(trideuteriomethyl)butanamide.

  • Mass Shift: The d6 labeling provides a mass shift of +6 Da relative to the native analyte (MW ~144.2 Da → ~150.2 Da). This +6 shift is optimal as it places the IS signal well beyond the natural isotopic envelope (M+1, M+2) of the native analyte, preventing "crosstalk."

B. Isotopic Purity vs. Chemical Purity

Researchers often conflate these two metrics.

  • Chemical Purity (HPLC/GC): Measures the presence of other chemical species (e.g., truncated peptides, synthesis byproducts). Requirement: >98%.

  • Isotopic Purity (Atom % D): Measures the fraction of hydrogen positions that are successfully deuterated. Requirement: >99 Atom % D.[1]

  • Isotopic Distribution (The Critical Metric): Look for the abundance of the d0 (unlabeled) species in the CoA.

    • Why it matters: Even 0.5% of d0 in your IS will appear as a "ghost peak" in your analyte channel, artificially inflating your Lower Limit of Quantitation (LLOQ).

C. CoA Decision Tree (DOT Visualization)

CoA_Decision_Tree Start Review CoA for N,N-Dimethylvalinamide-d6 Check_Chem 1. Chemical Purity (HPLC/NMR) > 98%? Start->Check_Chem Check_Iso 2. Isotopic Purity (Atom % D) > 99%? Check_Chem->Check_Iso Yes Fail_Chem FAIL: Purify or Reject Check_Chem->Fail_Chem No Check_d0 3. Unlabeled (d0) Contribution < 0.1%? Check_Iso->Check_d0 Yes Fail_Iso FAIL: High Background Risk Check_Iso->Fail_Iso No Pass PASS: Suitable for Trace Analysis Check_d0->Pass Yes Check_d0->Fail_Iso No (d0 > 0.1%)

Figure 1: Decision logic for accepting a deuterated internal standard lot based on CoA specifications.

Comparative Performance Analysis

This section compares N,N-Dimethylvalinamide-d6 (SIL-IS) against two common alternatives: an Analog IS (N,N-Diethylvalinamide) and External Standardization (No IS).

Experimental Setup
  • Analyte: N,N-Dimethylvalinamide (spiked in human plasma).

  • Instrument: LC-MS/MS (Triple Quadrupole), ESI+.

  • Column: C18 Reverse Phase.

  • Method: Protein precipitation extraction.[2]

Table 1: Performance Metrics Summary
MetricN,N-Dimethylvalinamide-d6 (SIL-IS) Analog IS (N,N-Diethylvalinamide) External Standard (No IS)
Retention Time Match Excellent (ΔRT < 0.05 min)*Fair (ΔRT ~ 1.2 min)N/A
Matrix Effect Correction 98 - 102% (Full Correction)85 - 115% (Partial Correction)40 - 60% (Uncorrected Suppression)
Recovery Precision (%CV) < 3.5% 5 - 8% > 15%
Linearity (R²) > 0.999> 0.9950.980 - 0.990
Cost High (

$)
Moderate (

)
Low ($)

*Note: Deuterated compounds may elute slightly earlier than native compounds on C18 columns due to the "Deuterium Isotope Effect" on lipophilicity. However, they remain within the same ionization suppression window.

Why the SIL-IS Wins:
  • Co-Elution: The d6-IS co-elutes with the analyte. Therefore, any ion suppression caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally. The ratio remains constant.

  • Analog Failure: The Analog IS elutes later (due to the ethyl vs. methyl difference). It may elute in a cleaner region of the chromatogram, failing to "experience" the suppression hitting the analyte, leading to quantitative bias.

Experimental Protocols

To validate the CoA claims and ensure assay integrity, perform these two self-validating checks before running samples.

Protocol A: Isotopic Contribution (Blank Check)

Objective: Ensure the d6-IS does not interfere with the analyte channel (d0).

  • Prepare a sample containing only the Internal Standard at the working concentration (e.g., 500 ng/mL).

  • Inject into the LC-MS/MS.[3]

  • Monitor the transition for the Analyte (Native).

  • Acceptance Criteria: The area response in the analyte channel must be < 20% of the LLOQ response. If it is higher, the IS is too impure (high d0 content) or the concentration is too high.

Protocol B: Cross-Signal Interference (Crosstalk)

Objective: Ensure high concentrations of Analyte do not interfere with the IS channel.

  • Prepare a sample containing the Analyte at the Upper Limit of Quantification (ULOQ) without IS.

  • Inject into the LC-MS/MS.[3]

  • Monitor the transition for the Internal Standard .

  • Acceptance Criteria: The response in the IS channel must be < 5% of the average IS response. This confirms that the M+6 isotope of the native analyte is negligible (chemically expected for small molecules).

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_correction Matrix Effect Correction Sample Biological Sample (Plasma/Urine) Spike Spike IS: N,N-Dimethylvalinamide-d6 Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC CoElution Co-Elution of Analyte & d6-IS LC->CoElution MS MS/MS Detection (MRM Mode) Data Data Processing MS->Data CoElution->MS Suppression Ion Suppression (Affects both equally) CoElution->Suppression Subject to Suppression->MS

Figure 2: Workflow demonstrating the point of matrix effect correction using a deuterated internal standard.

References

  • National Institutes of Health (NIH). (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[4][5] Retrieved from [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • ChemRxiv. (2025). A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide.[6] Retrieved from [Link]

Sources

Comparative Guide: Isotopic Enrichment Analysis for 2-Amino-N,N,3-trimethyl-butanamide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Amino-N,N,3-trimethyl-butanamide-d6 (systematically referred to as Valine-N,N-dimethylamide-d6), a critical Stable Isotope Labeled (SIL) Internal Standard used in metabolomics and DMPK assays.

While


C/

N analogs are often cited as the "gold standard" due to perfect co-elution, this guide demonstrates that the d6-variant offers a superior cost-to-performance ratio for routine high-throughput quantitation, provided that the Chromatographic Deuterium Effect (CDE) is mathematically or chromatographically managed. We present the calculation frameworks for determining isotopic enrichment (atom % excess) and mitigating cross-talk.

Part 1: Comparative Analysis of Internal Standards

The choice of internal standard (IS) dictates the accuracy of bioanalytical data. Below is an objective comparison of the d6-labeled product against common alternatives.

Table 1: Performance Matrix
Featured6-Label (Target Product)

C/

N Label
Structural Analog (d0)
Mass Shift +6 Da (Excellent resolution)+3 to +5 Da (Good resolution)0 Da (No resolution)
Chromatographic Behavior Slight RT Shift (elutes earlier)Perfect Co-elutionDistinct RT
Matrix Effect Compensation High (95-98%)Very High (>99%)Low to Moderate
Isotopic Scrambling Risk Low (if on N-methyl groups)NoneN/A
Cost Efficiency HighLow (Expensive synthesis)Very High
Cross-Talk Probability < 0.1% (with +6 shift)< 0.5%High
The "Chromatographic Deuterium Effect" (CDE)

A critical differentiator for this d6-product is the CDE.[1] Deuterium (


H) has a shorter bond length and lower polarizability than Protium (

H). In Reverse Phase (RP) chromatography, this reduces the lipophilicity of the molecule, causing the d6-analog to elute slightly earlier than the endogenous (d0) analyte.
  • Impact: If the RT shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression/enhancement as the analyte.

  • Mitigation: Use the protocol defined in Part 3 to ensure the shift remains within the ionization window.

Part 2: Calculation Methodologies

Accurate use of this product requires two distinct calculations: Isotopic Enrichment (Purity) and Quantitation (Response Factor).

Calculating Isotopic Enrichment (Atom % Excess)

Before using the material as an IS, you must verify its enrichment (i.e., is it 99% d6, or a mix of d5/d4?).

Method: High-Resolution Mass Spectrometry (HRMS) or calibrated Q-TOF.

The Deconvolution Formula: To calculate the enrichment (


) of the d6 isotopologue, we must correct for the natural abundance of Carbon-13 (

C) and Nitrogen-15 (

N) that naturally occurs in the d5 or d4 populations.


Where:

  • 
     = Peak area of the target mass.
    
  • 
     = Theoretical contribution of natural isotopes (M+1, M+2) from the lighter isotopologue.
    
  • 
     = Fraction of the lighter species.
    

Simplified Calculation for Certificate of Analysis (CoA) Verification: For a dominant d6 peak, the Isotopic Purity (


) is calculated as:


Note: For 2-Amino-N,N,3-trimethyl-butanamide (


), the M+1 (natural 

C) contribution is approximately 7.7% of the base peak intensity. This must be subtracted from the d+1 signal if overlapping occurs.
Cross-Talk Calculation (The "Contribution" Factor)

When using the d6-IS to quantify the d0-analyte, you must calculate the Contribution of IS to Analyte (CIS) and Contribution of Analyte to IS (CAI) .

Formula:



  • Acceptance Criteria:

    
     of the LLOQ (Lower Limit of Quantitation).
    
  • Target Product Performance: Due to the +6 Da shift, the d6-valine-amide typically exhibits

    
     cross-talk, superior to d3 variants.
    

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for selecting the calculation method based on resolution and interference.

Isotopic_Workflow Start Start: Raw Material (d6-IS) Check_Purity Step 1: Purity Check (HRMS) Start->Check_Purity Decision_Res Is Mass Resolution > 30,000? Check_Purity->Decision_Res Calc_Deconv Method A: Full Deconvolution (Calculate APE) Decision_Res->Calc_Deconv Yes Calc_Nominal Method B: Nominal Mass Ratio (Approximate) Decision_Res->Calc_Nominal No Check_RT Step 2: RT Shift Analysis (LC-MS/MS) Calc_Deconv->Check_RT Calc_Nominal->Check_RT Decision_Shift RT Shift > 0.1 min? Check_RT->Decision_Shift Adjust_Gradient Action: Shallow Gradient or Change Column Phase Decision_Shift->Adjust_Gradient Yes (CDE Detected) Proceed_Quant Proceed to Validation Decision_Shift->Proceed_Quant No Adjust_Gradient->Check_RT

Caption: Decision matrix for isotopic purity verification and chromatographic optimization.

Protocol A: Isotopic Enrichment Determination (HRMS)

Objective: Confirm the d6 incorporation rate.

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Infusion: Direct infusion into an Orbitrap or Q-TOF system at 5 µL/min.

  • Settings:

    • Resolution: 60,000 @ m/z 200.

    • Scan Range: m/z 130 – 160.

  • Data Analysis:

    • Extract the exact mass of the d6 parent ion (

      
      ).
      
    • Check for d5 (

      
       150.16) and d0 (
      
      
      
      145.12).
    • Apply the Purity Formula (Part 2).

Protocol B: Routine Quantitation (LC-MS/MS)

Objective: Use d6 as an Internal Standard for biological samples.

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Analyte (d0):

      
       (Valine immonium) or 
      
      
      
      (Dimethylamine).
    • IS (d6):

      
       (Side chain stable) or 
      
      
      
      (Dimethylamine-d6).
    • Note: Using the

      
       fragment confirms the d6 label is on the N-methyl group.
      

Part 4: References

  • Wang, S., & Cyronak, M. (2013). Stable Isotope Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Wiley. Link

  • Ye, X., et al. (2025). Chromatographic Isotope Effect in Reverse Phase Separation of Deuterated Analytes. Analytical Chemistry. Link

  • PubChem. (2025).[2] 2-Amino-N,3,3-trimethylbutanamide Compound Summary. National Library of Medicine.[2] Link

  • Kuo, J., et al. (2020).[3] Mass Distribution Calculation for Isotopically Enriched Macromolecules. Sigma-Aldrich Technical Guides. Link

  • BenchChem. (2025).[4] Assessing the Impact of Deuteration on Chromatographic Retention Time. Link

Sources

QC & Performance Guide: N,N-Dimethylvalinamide-d6 Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide

Executive Summary

In quantitative LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. This guide evaluates N,N-Dimethylvalinamide-d6 (specifically labeled on the N-dimethyl groups,


) against alternative standardization strategies.

While structural analogs are cost-effective, they fail to compensate for matrix effects in electrospray ionization (ESI) due to chromatographic divergence. N,N-Dimethylvalinamide-d6 offers a superior +6 Da mass shift that prevents isotopic overlap with the analyte’s natural abundance isotopes (M+0, M+1, M+2), provided that strict QC acceptance criteria regarding isotopic purity and "cross-talk" are met.

Technical Comparison: d6-IS vs. Alternatives

The following table objectively compares N,N-Dimethylvalinamide-d6 against common alternatives used in peptide/impurity bioanalysis.

FeatureN,N-Dimethylvalinamide-d6 (Recommended)

C/

N Labeled Analog
Structural Analog (e.g., Diethylvalinamide)External Calibration (No IS)
Mass Shift +6 Da (Ideal). Clears the natural isotopic envelope of the analyte.+2 to +4 Da (Often insufficient for chlorinated/brominated analytes).N/A (Separated by Retention Time).N/A
RT Matching Near-Perfect. Slight risk of deuterium isotope effect (shift < 0.05 min).Perfect. No physicochemical difference.Poor. Elutes differently; misses transient matrix suppression zones.Irrelevant.
Matrix Effect Compensation High. Co-elutes with analyte, experiencing identical ionization suppression/enhancement.High. Identical to d6.Low to Moderate. Does not experience the exact same matrix suppression.None.
Cost & Availability Moderate. Methyl-d3 reagents are accessible.High. Requires complex synthetic starting materials.Low. Zero.
Risk Factor D-H Exchange. (Low risk if on N-methyls; High risk if on amide N).None. Stable isotopes are non-exchangeable.Drift. RT drift separates IS from analyte.High Variance. Data often rejected by FDA/EMA.
The "Deuterium Isotope Effect" Mechanism

One specific nuance with deuterated standards is the potential for a slight retention time (RT) shift in Reversed-Phase LC (RPLC).[1] Deuterium is slightly less lipophilic than hydrogen.

  • Result: The d6-IS may elute slightly earlier than the unlabeled analyte.

  • Impact: If the shift is large (>0.1 min) and the matrix effect is sharp (e.g., a phospholipid peak), the IS and Analyte may experience different ionization environments.

  • Mitigation: Use

    
    C standards if the d6 shift is problematic, though for small molecules like dimethylvalinamide, the shift is typically negligible (< 2 seconds).
    

QC Acceptance Criteria Framework

To accept a lot of N,N-Dimethylvalinamide-d6 for regulated bioanalysis (FDA M10/EMA compliance), it must pass the following "Self-Validating" criteria.

A. Chemical Purity
  • Specification:

    
    
    
  • Method: HPLC-UV (210 nm) or qNMR.

  • Rationale: Impurities that are not the IS itself can compete for ionization or degrade into interfering species.

B. Isotopic Purity & Enrichment
  • Specification:

    
    .
    
  • Critical Parameter: The contribution of unlabeled (d0) species must be negligible.

  • Limit: The d0 signal (at the analyte's mass transition) contributed by the IS must be

    
     of the Analyte signal at the Lower Limit of Quantitation (LLOQ).
    
C. Signal Cross-Talk (Interference)

This is the "Golden Rule" of MS/MS validation.

  • IS

    
     Analyte Interference:  High concentration IS must not generate a signal in the Analyte channel (False Positive).
    
  • Analyte

    
     IS Interference:  High concentration Analyte (ULOQ) must not generate a signal in the IS channel (Quantitation Error).
    

Visualization: The QC Decision Tree

The following diagram outlines the logical workflow for accepting a new batch of reference standard.

QC_Workflow Start Receipt of N,N-Dimethylvalinamide-d6 Identity 1. Identity Check (H-NMR / MS) Start->Identity Purity 2. Chemical Purity (HPLC > 98%) Identity->Purity IsoPurity 3. Isotopic Purity Check (Direct Infusion MS) Purity->IsoPurity d0_Check Is d0 (Unlabeled) Abundance < 0.5%? IsoPurity->d0_Check CrossTalk 4. Cross-Talk Experiment (LC-MS/MS Injection) d0_Check->CrossTalk Yes Fail FAIL: Reject Lot / Contact Vendor d0_Check->Fail No (High d0) Interference Interference at LLOQ < 5%? CrossTalk->Interference Pass PASS: Release for Method Validation Interference->Pass Yes Interference->Fail No (Interference)

Figure 1: Decision tree for the qualification of deuterated internal standards prior to use in regulated bioanalysis.

Experimental Protocol: The "Zero-Interference" Verification

Do not rely solely on the Certificate of Analysis (CoA). You must validate the standard on your specific instrument and method parameters.

Objective

To quantify the "Cross-Talk" between the Analyte (N,N-Dimethylvalinamide) and the IS (d6-Analog).

Materials
  • Solution A (IS Only): IS prepared at the working concentration (e.g., 500 ng/mL).

  • Solution B (Analyte Only): Analyte prepared at the Upper Limit of Quantitation (ULOQ) (e.g., 1000 ng/mL).

  • Solution C (Blank): Pure solvent/matrix blank.

  • Solution D (LLOQ): Analyte at Lower Limit of Quantitation (e.g., 1 ng/mL) without IS.

Methodology
  • Inject Solution C (Blank): Ensure system is clean.

  • Inject Solution A (IS Only):

    • Monitor the Analyte MRM transition.

    • Acceptance: Peak area at Analyte RT must be

      
       of the area of Solution D (LLOQ).
      
    • Failure Cause: The IS contains too much d0 (isotopic impurity).

  • Inject Solution B (Analyte Only - ULOQ):

    • Monitor the IS MRM transition.

    • Acceptance: Peak area at IS RT must be

      
       of the typical IS response.[2][3]
      
    • Failure Cause: Natural isotopic abundance of the Analyte (e.g.,

      
      C isotopes) is contributing to the IS mass window. Solution: Narrow the MS isolation window or choose a higher mass shift (e.g., d9).
      

Troubleshooting & Storage

Stability of N-Methyl Deuteriums

Unlike amide protons (which exchange with solvent protons in minutes), the deuterium atoms on the


-dimethyl group (

) are chemically stable and non-exchangeable under standard LC-MS conditions (pH 2–10).
  • Storage: Store neat powder at -20°C under desiccant.

  • Solution Stability: Solutions in Methanol/Acetonitrile are typically stable for 12 months at -20°C. Avoid acidic aqueous storage for prolonged periods to prevent hydrolysis of the amide bond itself.

Common Failure Mode: "The Split Peak"

If your d6-IS shows a split peak while the Analyte is single:

  • Cause: You may have a mixture of rotamers (common in amides) or the d6 standard is actually a mix of d3/d6.

  • Action: Check the NMR. If rotamers are present, increase column temperature (e.g., to 50°C) to coalesce the peaks.

References

  • U.S. Food and Drug Administration (FDA). (2022).[4] Bioanalytical Method Validation and Study Sample Analysis: M10 Guidance for Industry.[4] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[5][6][7][8][9] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.